molecular formula C42H82O4S B1670774 Distearyl thiodipropionate CAS No. 693-36-7

Distearyl thiodipropionate

Cat. No.: B1670774
CAS No.: 693-36-7
M. Wt: 683.2 g/mol
InChI Key: PWWSSIYVTQUJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Distearyl thiodipropionate is a biochemical.

Properties

IUPAC Name

octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWSSIYVTQUJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027299
Record name Distearyl thiodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline]
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Distearyl thiodipropionate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5027
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C
Record name DISTEARYL THIODIPROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres
Record name DISTEARYL THIODIPROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.027 g/cu cm at 25 °C
Record name DISTEARYL THIODIPROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

4.95X10-8 mm Hg at 20 °C
Record name DISTEARYL THIODIPROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White flakes, Crystals

CAS No.

693-36-7, 31852-10-5
Record name Distearyl thiodipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearyl thiodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctadecyl thiodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISTEARYL THIODIPROPIONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Distearyl thiodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl 3,3'-thiodipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dioctadecyl thiodipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTEARYL THIODIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B40A12D0GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DISTEARYL THIODIPROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

61 °C
Record name DISTEARYL THIODIPROPIONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Distearyl Thiodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Distearyl thiodipropionate (DSTDP) is a widely utilized thioester antioxidant known for its exceptional stabilizing properties in various organic materials.[1] This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of DSTDP, designed to equip researchers, scientists, and professionals in drug development with the requisite knowledge for its efficient production and characterization. The narrative delves into the causality behind experimental choices, emphasizing self-validating protocols and authoritative scientific grounding. Key synthesis routes, including direct esterification and transesterification, are meticulously detailed, alongside robust purification techniques such as recrystallization and chromatographic methods. This guide aims to serve as an in-depth resource, bridging theoretical principles with practical, field-proven insights.

Introduction: The Significance of this compound

This compound, with the chemical formula S(CH₂CH₂COOC₁₈H₃₇)₂, is a white crystalline powder or granule characterized by its high melting point and low volatility.[1] Its primary function is as a secondary antioxidant, effectively scavenging peroxides that are formed during the thermal oxidative degradation of polymers and other organic materials.[2] DSTDP exhibits a synergistic effect when used in conjunction with primary phenolic antioxidants, providing outstanding long-term thermal stability to a wide range of materials, including polyolefins, styrenic polymers, adhesives, and lubricants.[1]

Beyond its industrial applications in plastics and rubbers, DSTDP is also a valuable ingredient in cosmetics and personal care products, where it functions as an antioxidant to prevent the deterioration of formulations.[3][4] Furthermore, its approval as an indirect food additive underscores its favorable safety profile.[5] Given its broad utility, a thorough understanding of its synthesis and purification is paramount for ensuring high-purity material suitable for diverse and demanding applications.

Synthesis of this compound: A Mechanistic Approach

The synthesis of DSTDP primarily revolves around the formation of an ester linkage between thiodipropionic acid and stearyl alcohol. Two principal synthetic strategies are commonly employed: direct esterification and transesterification. The choice of method is often dictated by factors such as raw material availability, desired purity, and process economics.

Direct Esterification of Thiodipropionic Acid with Stearyl Alcohol

This classical approach involves the direct reaction of thiodipropionic acid with stearyl alcohol, typically in the presence of an acid catalyst to accelerate the reaction rate.[6]

Reaction Mechanism: The esterification reaction is a reversible process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the stearyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the catalyst.

Figure 1: General scheme for the direct esterification of thiodipropionic acid.

Experimental Protocol: Lab-Scale Synthesis

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, charge thiodipropionic acid (1 molar equivalent) and stearyl alcohol (2.1 molar equivalents). The slight excess of stearyl alcohol helps to drive the reaction to completion.

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or xylene, to facilitate the azeotropic removal of water. Introduce a catalytic amount of an acid catalyst, for example, concentrated sulfuric acid or p-toluenesulfonic acid.[6]

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • Work-up: After cooling the reaction mixture, neutralize the acid catalyst with a base, such as sodium bicarbonate solution. Wash the organic layer with water to remove any remaining salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Causality Behind Experimental Choices:

  • Dean-Stark Apparatus: The removal of water is crucial as esterification is an equilibrium-limited reaction. By continuously removing water, the equilibrium is shifted towards the product side, maximizing the yield.

  • Excess Stearyl Alcohol: Using a slight excess of one reactant ensures the complete conversion of the other, more valuable reactant.

  • Acid Catalyst: The catalyst increases the reaction rate by making the carboxylic acid more reactive towards the alcohol.

Transesterification: An Alternative Pathway

Transesterification offers an alternative route to DSTDP, often starting from a lower alkyl ester of thiodipropionic acid, such as dimethyl thiodipropionate.[7] This method can be advantageous as the starting diester is often easier to purify than thiodipropionic acid itself.

Reaction Mechanism: In this process, the lower alkyl group of the starting ester is exchanged with the stearyl group from stearyl alcohol. The reaction is typically catalyzed by a base, such as sodium methoxide, or an organometallic catalyst.[8]

Figure 2: Transesterification route for the synthesis of this compound.

Industrial Synthesis Insight:

A common industrial method for producing lower thiodipropionate diesters involves the reaction of hydrogen sulfide with a lower acrylate ester (e.g., methyl acrylate) in the presence of a weak base amine catalyst and a polar solvent.[8][9] The resulting lower diester is then subjected to transesterification with stearyl alcohol.[8][9] The reaction conditions for transesterification are typically at a temperature of 50-200°C under a pressure of (-0.099)-2 MPa.[8]

Key Considerations for Synthesis:

ParameterDirect EsterificationTransesterification
Starting Materials Thiodipropionic Acid, Stearyl AlcoholLower Alkyl Thiodipropionate, Stearyl Alcohol
Catalyst Acid (e.g., H₂SO₄, p-TSA)Base (e.g., NaOCH₃) or Organometallic
Byproduct WaterLower Alcohol (e.g., Methanol)
Reaction Conditions Reflux with azeotropic water removalElevated temperature and pressure

Purification of this compound: Achieving High Purity

The purity of DSTDP is critical for its performance, especially in applications with stringent requirements such as food packaging and cosmetics. Common impurities include unreacted starting materials, byproducts, and residual catalyst. Several purification techniques can be employed to achieve the desired purity.

Recrystallization: The Workhorse of Purification

Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which DSTDP is sparingly soluble at room temperature but highly soluble at elevated temperatures. Suitable solvents include ethanol, acetone, or mixtures thereof.[10]

  • Dissolution: Dissolve the crude DSTDP in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of DSTDP decreases, leading to the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Self-Validating System: The effectiveness of recrystallization can be readily assessed by measuring the melting point of the purified product. A sharp melting point in the range of 63.5-68.5°C is indicative of high purity.[1]

Chromatographic Purification

For achieving very high purity or for separating closely related impurities, chromatographic techniques are invaluable.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a suitable analytical and preparative technique for DSTDP. A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility.[11]

References

Spectroscopic characterization of distearyl thiodipropionate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Distearyl Thiodipropionate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic techniques used for the structural elucidation and characterization of this compound (DSTDP). As a widely used secondary antioxidant in various industries, including plastics, cosmetics, and lubricants, the unambiguous confirmation of its molecular structure is paramount for quality control and research applications.[1][2] This document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

This compound (CAS No: 693-36-7) is a thioester derived from thiodipropionic acid and stearyl alcohol. Its chemical structure consists of a central sulfur atom linked to two propionate groups, which are in turn esterified with two long-chain stearyl (C18) alcohols.[3] This symmetrical structure with long aliphatic chains gives rise to distinct and predictable spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules like DSTDP. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Causality Behind ¹H NMR Analysis

In ¹H NMR, the chemical shift of a proton is highly sensitive to its local electronic environment.[4] For a large aliphatic molecule like DSTDP, the spectrum is dominated by signals from the two long stearyl chains. However, the key to structural confirmation lies in identifying the distinct signals of the protons closest to the electron-withdrawing ester and the thioether functional groups. These groups deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to the bulk methylene (-CH₂-) signals of the alkyl chains.[5] The integration of these signals should correspond to the number of protons in each unique environment, and their multiplicity (splitting pattern) reveals the number of neighboring protons, thus confirming the connectivity.

Data Presentation: Expected ¹H NMR Chemical Shifts

The following table summarizes the anticipated proton signals for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).[3]

Assigned ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Terminal Methyl (-CH₃)~ 0.88Triplet6H
Methylene Chain (-(CH₂)₁₅-)~ 1.25Multiplet (Broad)60H
β-Methylene to Ester O (-O-CH₂-CH₂ -)~ 1.63Multiplet4H
α-Methylene to Thioether (-S-CH₂ -)~ 2.85Triplet4H
α-Methylene to Carbonyl (-CH₂ -COO-)~ 2.60Triplet4H
α-Methylene to Ester O (-O-CH₂ -)~ 4.07Triplet4H

Note: These are typical values for long-chain esters and may vary slightly based on solvent and instrument.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign the chemical shifts.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: The Causality Behind ¹³C NMR Analysis

While ¹H NMR identifies proton environments, ¹³C NMR provides a direct map of the carbon skeleton. Given the symmetry of DSTDP, the number of unique carbon signals will be half the total number of carbons in one of the identical side chains, plus the carbons of the thiodipropionate core. The chemical shift of each carbon is determined by its hybridization and proximity to electronegative atoms (O, S). The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield (~172 ppm). The carbons directly bonded to the ester oxygen and the sulfur atom are also shifted downfield relative to the aliphatic chain carbons.[7]

Data Presentation: Expected ¹³C NMR Chemical Shifts

Assigned CarbonsChemical Shift (δ) ppm (Predicted)
Carbonyl (-C =O)~ 171.6
α-Carbon to Ester O (-O-C H₂-)~ 64.5
α-Carbon to Thioether (-S-C H₂-)~ 34.5
α-Carbon to Carbonyl (-C H₂-COO-)~ 28.9
Methylene Chain (-(CH₂)₁₅-)~ 22.7 - 31.9 (multiple peaks)
Terminal Methyl (-C H₃)~ 14.1

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans are typically required to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind IR Analysis

IR spectroscopy is a rapid and reliable technique for identifying the key functional groups within a molecule.[8] Molecular bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at their characteristic frequency. For DSTDP, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretch from the ester groups. This is typically a very strong and sharp peak.[9] The presence of two strong C-O stretching bands further confirms the ester functionality. The spectrum will also be dominated by intense C-H stretching and bending vibrations from the long stearyl chains. The C-S stretch is typically weak and falls in the fingerprint region, making it difficult to assign definitively.[10]

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2915-2925C-H Asymmetric Stretch (Aliphatic)Strong
2845-2855C-H Symmetric Stretch (Aliphatic)Strong
~ 1735-1750C=O Stretch (Ester)Very Strong, Sharp
~ 1465-1475C-H Bend (Methylene Scissoring)Medium
~ 1250 & ~ 1175C-O Stretch (Ester)Strong

Note: Spectra can be obtained via KBr pellet or Attenuated Total Reflectance (ATR).[11]

Experimental Protocol: Fourier Transform Infrared (FTIR-ATR)

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal (e.g., diamond or ZnSe) of the ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Background Collection: With the ATR crystal clean, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of absorbance or transmittance. Label the major peaks.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind MS Analysis

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.[12] In Electron Ionization (EI), the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) which is often unstable. For a large molecule like DSTDP, the molecular ion peak (m/z 682.6) may be weak or absent. The molecule then undergoes predictable fragmentation.[13] The most common pathways for long-chain esters are α-cleavage (cleavage of bonds adjacent to the carbonyl group) and McLafferty rearrangement.[14] The long alkyl chains will also fragment, producing a characteristic series of peaks separated by 14 Da (-CH₂-). The observed fragmentation pattern serves as a molecular fingerprint to confirm the identity of the compound.

Data Presentation: Expected Mass Fragments (Electron Ionization)

m/z Value (Predicted)Corresponding FragmentFragmentation Pathway
682.6[C₄₂H₈₂O₄S]⁺˙Molecular Ion (M⁺˙)
427.4[S(CH₂CH₂COOC₁₈H₃₇)CH₂CH₂CO]⁺α-cleavage (loss of -OC₁₈H₃₇)
252.5[C₁₈H₃₆]⁺˙Loss of one entire side chain
117.0[S(CH₂CH₂COOH)]⁺˙McLafferty rearrangement + cleavage
57, 55, 43[C₄H₉]⁺, [C₄H₇]⁺, [C₃H₇]⁺Characteristic alkyl chain fragments

Note: The base peak is often a small, stable alkyl fragment like m/z 55 or 57.[11]

M Molecular Ion (M⁺˙) m/z = 682.6 F1 α-Cleavage (Loss of •OC₁₈H₃₇) M->F1 - •OC₁₈H₃₇ F2 Alkyl Chain Fragmentation M->F2 F3 McLafferty Rearrangement M->F3 Frag1 Fragment m/z = 427.4 F1->Frag1 Frag2 Alkyl Fragments m/z = 57, 55, 43... F2->Frag2 Frag3 Fragment m/z = 117.0 F3->Frag3

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as chloroform or hexane.

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280-300 °C.

    • Oven Program: Start at a lower temperature (e.g., 150 °C), then ramp up to a high temperature (e.g., 320 °C) to ensure elution of the high-boiling-point analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 800.

    • Source Temperature: ~230 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to DSTDP. Analyze the mass spectrum of this peak, identifying the molecular ion (if present) and the major fragment ions. Compare the obtained spectrum with a reference library if available.

Summary

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the essential ester functional group. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint that corroborates the overall structure. Together, these techniques deliver an unambiguous identification, ensuring the material's integrity for its intended application.

References

Solid-State Characterization of Distearyl Thiodipropionate (DSTDP): A Methodological Approach to Unveiling Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: Distearyl thiodipropionate (DSTDP) is a widely utilized secondary antioxidant in the polymer industry, valued for its ability to decompose hydroperoxides and protect materials from thermal degradation. While its chemical efficacy is well-established, its solid-state properties—specifically its crystal structure and potential for polymorphism—remain largely unexplored in public literature. The polymorphic form of an additive can significantly influence its processability, stability, and dispersion within a polymer matrix, thereby affecting final product performance. This technical guide presents a comprehensive methodological framework for a research program aimed at the complete solid-state characterization of DSTDP. It serves as a roadmap for researchers, scientists, and formulation experts, detailing the necessary experimental workflows, from polymorph screening to structural elucidation and thermodynamic analysis. By grounding our approach in the established principles of physical chemistry and crystallography, we provide the tools to build a foundational understanding of this critical industrial additive.

Introduction: The Rationale for Studying DSTDP's Solid State

This compound (C42H82O4S) is a thioether-based antioxidant that functions by a non-radical, stoichiometric mechanism to prevent oxidative degradation in polymers like polypropylene and polyethylene. Its industrial utility is clear, but a comprehensive understanding of its material science is lacking. The arrangement of molecules in a crystal lattice dictates key physical properties, including melting point, solubility, and mechanical behavior.

The existence of multiple crystalline forms, or polymorphism , is common in long-chain organic molecules like DSTDP. Different polymorphs of the same compound can exhibit distinct properties. For a polymer additive, this could translate to:

  • Processing & Handling: One polymorph might be prone to caking or have poor flow properties, while another is more stable and easier to handle.

  • Dispersion & Solubility: The rate at which DSTDP dissolves or disperses into a polymer melt can be dependent on the crystal form, impacting its homogeneity and efficacy.

  • Thermal Stability: The melting point and degradation profile can vary between polymorphs, a critical consideration for high-temperature polymer processing.

Therefore, a thorough investigation into DSTDP's potential polymorphism is not merely an academic exercise but a crucial step in optimizing its application and ensuring batch-to-batch consistency in industrial settings. This guide outlines the logical and experimental progression for such an investigation.

A Proposed Research Workflow for DSTDP Solid-State Analysis

Given the absence of published crystal structures for DSTDP, a systematic, multi-technique approach is required. The workflow is designed to first induce and identify potential polymorphic forms, then structurally characterize them, and finally, determine their thermodynamic relationships.

graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed experimental workflow for the discovery and characterization of DSTDP polymorphs.

Experimental Methodologies & Protocols

This section details the core experimental protocols. The causality behind each choice is explained to provide a deeper understanding of the experimental design.

Polymorph Screening: The Search for New Forms

The goal of screening is to subject DSTDP to a wide range of energetic conditions to encourage the nucleation and growth of different crystalline arrangements.

Protocol 3.1.1: Solvent-Based Crystallization

  • Rationale: The polarity, hydrogen bonding capability, and evaporation rate of a solvent directly influence molecular assembly during crystallization. A broad screen increases the probability of discovering different polymorphs.

  • Methodology:

    • Prepare saturated solutions of DSTDP at an elevated temperature (e.g., 50 °C) in a diverse panel of at least 12 solvents (e.g., hexane, acetone, ethanol, ethyl acetate, toluene, dichloromethane, etc.).

    • Aliquot the solutions into separate vials for different cooling protocols:

      • Fast Cool: Place vials directly into an ice bath.

      • Slow Cool: Allow vials to cool to room temperature on the benchtop.

      • Slow Evaporation: Cover vials with perforated foil and leave at ambient temperature.

    • Collect all solid precipitates via vacuum filtration.

    • Analyze each resulting solid sample immediately by Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.

Primary Characterization: Identifying and Differentiating Forms

Once screening yields different solid forms, the primary task is to confirm they are true polymorphs and not solvates or amorphous material.

Protocol 3.2.1: Powder X-Ray Diffraction (PXRD) Analysis

  • Rationale: PXRD is the definitive tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, a "fingerprint" based on its crystal lattice.

  • Methodology:

    • Gently grind a small amount of each sample from the screening experiments to ensure random crystal orientation.

    • Mount the powder on a zero-background sample holder.

    • Collect a diffraction pattern over a 2θ range of 2° to 40° using a standard laboratory diffractometer (e.g., with Cu Kα radiation).

    • Compare the resulting patterns. Overlapping patterns indicate the same form. Unique patterns suggest the discovery of a new polymorph or a solvate.

Protocol 3.2.2: Thermal Analysis with Differential Scanning Calorimetry (DSC)

  • Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, solid-solid phase transitions, and to establish the thermodynamic relationship between polymorphs according to Burger's rules of phase transition.

  • Methodology:

    • Accurately weigh 2-5 mg of each unique sample (as identified by PXRD) into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to well above its melting point (e.g., 25 °C to 100 °C).

    • Analyze the resulting thermogram for endothermic (melting, solid-solid transition) and exothermic (crystallization) events.

    • The melting point is determined from the onset of the melting endotherm. A sharp endotherm indicates a pure crystalline substance.

Table 1: Hypothetical Characterization Data for Two DSTDP Polymorphs

The following table illustrates the type of data expected from the primary characterization of two hypothetical DSTDP polymorphs, Form I and Form II.

ParameterHypothetical Form IHypothetical Form IITechnique
PXRD Peaks (2θ°) 5.5°, 11.0°, 16.5°, 22.1°6.2°, 8.9°, 18.0°, 24.5°PXRD
Melting Point (Tonset) 65.5 °C61.0 °CDSC
Heat of Fusion (ΔHfus) 180 J/g155 J/gDSC
FTIR C=O Stretch (cm-1) 1735 cm-11742 cm-1FTIR
Thermodynamic Relationship Thermodynamically stable form at room temperatureMetastable formBased on Heat of Fusion Rule

Note: This data is illustrative and not based on published experimental results.

Definitive Structural Elucidation: Single-Crystal X-Ray Diffraction (SCXRD)

While PXRD identifies a polymorph, SCXRD reveals its atomic-level structure.

Protocol 4.0.1: Crystal Growth and Structure Solution

  • Rationale: Obtaining a single crystal of sufficient size and quality is essential. The detailed 3D structure allows for the unambiguous determination of molecular conformation, packing arrangement, and intermolecular interactions (e.g., van der Waals forces) that define the polymorph.

  • Methodology:

    • Crystal Growth: Systematically repeat the solvent crystallization experiments (Protocol 3.1.1) that yielded the desired polymorph, but on a larger scale and with very slow cooling or evaporation to encourage the growth of larger single crystals.

    • Crystal Selection: Identify a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

    • Data Collection: Place the crystal in a single-crystal diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a cold stream of nitrogen (to minimize thermal motion).

    • Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved and refined using specialized software (e.g., SHELX, Olex2) to yield a final model of the atomic positions, bond lengths, and angles.

graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Simplified workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Conclusion and Future Outlook

This guide proposes a rigorous, phase-appropriate framework for the complete solid-state characterization of this compound. By systematically applying the techniques of polymorph screening, powder and single-crystal X-ray diffraction, and thermal analysis, researchers can move from a state of no structural knowledge to a comprehensive understanding of DSTDP's crystalline landscape.

The discovery and characterization of DSTDP polymorphs would provide invaluable knowledge for:

  • Process Chemistry: Enabling the targeted crystallization of the most stable or desirable form.

  • Formulation Science: Informing the selection of polymorphs with optimal properties for dispersion and stability in specific polymer grades.

  • Quality Control: Establishing PXRD and DSC specifications to ensure batch consistency of the raw material.

Executing this research program would fill a significant knowledge gap in the material science of a critical industrial chemical, ultimately leading to improved product performance and manufacturing efficiency.

Solubility profile of distearyl thiodipropionate in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Distearyl Thiodipropionate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound (DSTDP), a widely utilized antioxidant and stabilizer in the polymer and food industries, exhibits a solubility profile that is critical to its application and efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of DSTDP in a range of organic solvents. Moving beyond a simple tabulation of data, this document elucidates the theoretical underpinnings of solubility, presents a detailed experimental protocol for its determination via the isothermal saturation method, and offers insights into the practical implications of its solubility characteristics. By equipping researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodology, this guide serves as an essential resource for the effective formulation and application of this compound.

Introduction to this compound and Its Industrial Significance

This compound (DSTDP) is a thioether-based antioxidant, characterized by the chemical formula C₄₂H₈₂O₄S. Its primary function is to inhibit oxidative degradation in various materials, thereby extending their shelf life and maintaining their physical properties. In the polymer industry, DSTDP is a key additive in plastics such as polypropylene and polyethylene, where it acts as a secondary antioxidant, decomposing hydroperoxides generated during the auto-oxidation cycle. Its application also extends to the food industry, where it is used as a preservative to prevent the spoilage of fats and oils.

The effectiveness of DSTDP in these applications is intrinsically linked to its solubility in the host matrix. Proper dissolution ensures a homogeneous distribution of the antioxidant, which is paramount for achieving uniform protection against degradation. Conversely, poor solubility can lead to localized concentrations, phase separation, and ultimately, a compromised performance of the end product. Therefore, a thorough understanding of the solubility profile of DSTDP in relevant organic solvents is not merely an academic exercise but a critical aspect of process development and quality control.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The solubility of DSTDP, a largely nonpolar molecule due to its long stearyl chains, is expected to be higher in nonpolar organic solvents.

The thermodynamic process of dissolution can be described by the Gibbs free energy change (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. The enthalpy of solution (ΔH_sol) represents the energy difference between the lattice energy of the solid DSTDP and the solvation energy released when its molecules interact with the solvent. The entropy of solution (ΔS_sol) is generally positive as the dissolved solute molecules are more disordered than in the solid lattice.

Experimental Determination of Solubility: The Isothermal Saturation Method

The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity grade)

  • A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, ethyl acetate)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several glass vials. The excess is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to each vial. .

  • Equilibration:

    • Place the sealed vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved DSTDP remains constant.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility of DSTDP in the solvent at the specified temperature, typically expressed in g/100 mL or mg/mL.

    • Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification cluster_data 5. Data Analysis prep1 Weigh excess DSTDP prep2 Add known volume of solvent prep1->prep2 equil1 Incubate at constant temperature with stirring prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant with pre-warmed syringe equil2->sample1 sample2 Filter through 0.45 µm syringe filter sample1->sample2 quant1 Dilute filtered solution sample2->quant1 quant2 Analyze by HPLC or GC quant1->quant2 data1 Calculate solubility (e.g., g/100 mL) quant2->data1 data2 Report mean and standard deviation data1->data2

Caption: Isothermal Saturation Method Workflow for DSTDP Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Illustrative Template)

Solvent Solvent Polarity Index Solubility ( g/100 mL) ± SD
n-Hexane0.1Experimental Data
Toluene2.4Experimental Data
Dichloromethane3.1Experimental Data
Ethyl Acetate4.4Experimental Data
Acetone5.1Experimental Data
Ethanol5.2Experimental Data
Methanol6.6Experimental Data
Water10.2Insoluble

Note: The Solvent Polarity Index values are approximate and can vary slightly depending on the scale used. The solubility data should be populated with the results from the experimental protocol outlined in Section 3.

The results are expected to show a higher solubility of DSTDP in nonpolar solvents like hexane and toluene, and lower solubility in more polar solvents like ethanol and methanol, in line with the "like dissolves like" principle. Its insolubility in water is a key characteristic.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of DSTDP and should be carefully controlled during experimental determination and considered during formulation:

  • Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic (ΔH_sol > 0). For industrial applications, determining the solubility at various processing temperatures is crucial.

  • Solvent Purity: The presence of impurities in the solvent can alter its polarity and other properties, thereby affecting the solubility of DSTDP.

  • Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile. It is important to characterize the solid form of the DSTDP being used.

Safety and Handling Considerations

When conducting solubility studies with this compound and organic solvents, it is imperative to adhere to standard laboratory safety practices.

  • Consult the Safety Data Sheet (SDS) for DSTDP and each solvent before use.

  • Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The solubility profile of this compound is a critical parameter that dictates its performance as an antioxidant in various industrial applications. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed, practical protocol for its experimental determination. By following the methodologies outlined herein, researchers and formulation scientists can generate accurate and reliable solubility data, leading to a more informed selection of solvents and improved product performance. The provided framework for data presentation and the discussion on influencing factors further empower the user to interpret and apply this critical information effectively.

Thermal decomposition pathway of distearyl thiodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Distearyl Thiodipropionate (DSTDP)

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (DSTDP), a thioester-based secondary antioxidant, is a critical additive in the stabilization of polymeric materials against thermo-oxidative degradation. While its role as a hydroperoxide decomposer is well-established, a comprehensive understanding of its own thermal decomposition pathway is paramount for optimizing processing conditions, predicting material lifetime, and ensuring product safety. This guide provides a detailed examination of the thermal degradation of DSTDP, synthesizing its antioxidant mechanism with its behavior at elevated temperatures. We will explore the proposed decomposition pathways, the analytical methodologies required for their elucidation, and the synergistic interplay with primary antioxidants that defines its industrial utility.

Introduction: The Role and Function of DSTDP

This compound (CAS No. 693-36-7) is an organosulfur compound widely used as a secondary, or hydroperoxide-decomposing, antioxidant.[1] Structurally, it is the dioctadecyl ester of 3,3'-thiodipropionic acid, featuring a central sulfur atom bridged by two propionate groups, each esterified with a long-chain stearyl alcohol. This molecular architecture imparts high thermal stability, low volatility, and excellent compatibility with a range of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers (ABS, HIPS), synthetic rubbers, and adhesives.[2][3]

DSTDP's primary function is not to directly scavenge free radicals, a role fulfilled by primary antioxidants like hindered phenols.[4] Instead, it targets and neutralizes hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation cycle of polymers.[1][5] If left unchecked, these hydroperoxides decompose into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which propagate the degradation chain reaction, leading to chain scission, discoloration, and loss of mechanical properties.[5][6] DSTDP catalytically decomposes these hydroperoxides into stable, non-radical alcohol species, thereby interrupting the degradation cycle and protecting the polymer matrix.[4]

The Synergistic Partnership with Primary Antioxidants

The true power of DSTDP is unlocked when it is used in combination with primary antioxidants.[5] This "synergistic effect" provides a comprehensive stabilization system where the primary antioxidant terminates the radical chain by donating a hydrogen atom, and DSTDP removes the peroxide fuel for new radical formation.[4][5] This dual-action approach is significantly more effective than using either antioxidant alone, providing enhanced long-term thermal stability during both high-temperature processing and the service life of the end-product.[3][5]

The Thermal Decomposition Pathway of DSTDP

While DSTDP imparts thermal stability, it is not immune to decomposition at sufficiently high temperatures, particularly those encountered during aggressive polymer processing. When heated to decomposition, DSTDP is known to emit toxic fumes of sulfur oxides (SOx).[7] The core of its decomposition lies in the cleavage of the thioester functional groups.

A proposed pathway, based on the chemical structure of DSTDP, involves the following stages:

  • Initial Cleavage: The C-S bonds in the thioether linkage are the most likely points of initial thermal scission. This homolytic cleavage would generate sulfur-centered radicals and carbon-centered radicals.

  • Ester Group Decomposition: Concurrently or subsequently, the ester linkages can undergo thermal decomposition. This can lead to the formation of stearyl alcohol and derivatives of thiodipropionic acid.

  • Radical Propagation and Termination: The radicals formed can participate in a series of complex reactions, including hydrogen abstraction, disproportionation, and recombination.

  • Formation of Volatile Products: The ultimate decomposition products are expected to include a mixture of sulfur compounds (e.g., SO₂, H₂S), long-chain alkenes (from the stearyl chains), stearyl alcohol, and various carboxylic acid derivatives.

The following diagram illustrates a simplified, proposed pathway for the thermal decomposition of DSTDP.

G cluster_products Decomposition Products DSTDP This compound (DSTDP) C₄₂H₈₂O₄S Heat High Temperature (> Decomposition Temp.) DSTDP->Heat Input Radicals Initial Radical Intermediates (Thioester Cleavage) Heat->Radicals Initiates SOx Sulfur Oxides (SOx) Alkenes Long-Chain Alkenes (e.g., Octadecene) Alcohols Stearyl Alcohol Acids Carboxylic Acid Derivatives Radicals->SOx Leads to Radicals->Alkenes Leads to Radicals->Alcohols Leads to Radicals->Acids Leads to G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_id 3. Product Identification cluster_results 4. Data Synthesis & Validation Sample DSTDP Sample (Pure or in Polymer Matrix) TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC PyGCMS Py-GC-MS Analysis Sample->PyGCMS DecompTemp Determine Decomposition Temperature & Mass Loss TGA->DecompTemp ThermalEvents Identify Thermal Events (Melting, Decomposition) DSC->ThermalEvents ProductList Identify Volatile Decomposition Products PyGCMS->ProductList Pathway Construct & Validate Decomposition Pathway DecompTemp->Pathway ThermalEvents->Pathway ProductList->Pathway

References

Distearyl thiodipropionate CAS 693-36-7 physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Distearyl Thiodipropionate (CAS 693-36-7)

Introduction

This compound (DSTDP), identified by CAS number 693-36-7, is a thioester-based antioxidant with a significant role in the chemical and manufacturing industries.[1] It functions primarily as a secondary, or hydroperoxide-decomposing, antioxidant.[2][3] Its high molecular weight, low volatility, and excellent thermal stability make it an indispensable additive for protecting organic polymers from thermal-oxidative degradation during high-temperature processing and throughout their service life.[4] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, mechanism of action, and analytical methodologies relevant to DSTDP for researchers and drug development professionals.

Chemical Identity and Molecular Structure

DSTDP is an organosulfur compound derived from the esterification of thiodipropionic acid with stearyl alcohol.[5] Its molecular structure consists of a central sulfur atom linked to two propionate chains, each terminating in an eighteen-carbon stearyl ester group. This long, difunctional aliphatic structure is key to its physical properties and compatibility with non-polar polymer matrices.

  • IUPAC Name: Dioctadecyl 3,3'-thiodipropanoate[6]

  • Synonyms: Distearyl 3,3′-thiodipropionate, Thiodipropionic acid distearyl ester, Antioxidant DSTDP[6][7]

  • Molecular Formula: C₄₂H₈₂O₄S[6]

  • Molecular Weight: 683.16 g/mol [6][8][9]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

DSTDP is a white to yellowish, waxy solid at room temperature, a physical form that facilitates its handling and incorporation into various materials.[5] Its key properties are summarized below.

PropertyValueSource(s)
Appearance White to off-white/yellowish crystalline powder, flakes, or solid.[5][10]
Melting Point 63 - 69 °C[6]
Boiling Point ~665 - 705 °C (estimated)[4][6]
Density ~0.90 - 0.998 g/cm³ at 20 °C (estimated)[6]
Flash Point ~237 - 324 °C[4][6]
Water Solubility Insoluble (<0.001 g/L at 20 °C)[9][11]
Solvent Solubility Soluble in benzene, toluene, chloroform, carbon tetrachloride. Insoluble in acetone, ethanol.[6]
LogP (o/w) ~17.7 - 18.0 (estimated)[4][6]
Stability Stable under standard ambient conditions.[11]

Synthesis and Mechanism of Antioxidant Action

Synthesis Pathway

DSTDP is commercially produced through the esterification of thiodipropionic acid with stearyl alcohol (n-octadecanol).[5] An alternative synthetic route involves the reaction of hydrogen sulfide with a lower acrylate ester, followed by transesterification with stearyl alcohol.[1][12] This latter method is noted for its efficiency and cost-effectiveness.[1] The transesterification of dimethylthiodipropionate with stearyl alcohol is a particularly useful pathway for producing high-purity DSTDP.[13]

Mechanism of Action: Peroxide Decomposition

Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, DSTDP is a secondary antioxidant that targets hydroperoxides (ROOH), which are formed during the initial stages of oxidative degradation.[3][14] The thioether moiety is the active site, which decomposes hydroperoxides into stable, non-radical products, primarily alcohols.[2] This action prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, thereby interrupting the auto-oxidative cycle and providing long-term thermal stability.[4]

Antioxidant_Mechanism Polymer Polymer (R-H) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation Radical Polymer Radical (R•) Initiation->Radical PeroxyRadical Peroxy Radical (R-O-O•) Radical->PeroxyRadical + Oxygen Oxygen (O₂) Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide (R-O-O-H) PeroxyRadical->Hydroperoxide + Polymer2 Polymer (R-H) Polymer2->Hydroperoxide DSTDP DSTDP (Thioether Antioxidant) Hydroperoxide->DSTDP Decomposed by Degradation Chain Scission & Polymer Degradation Hydroperoxide->Degradation → 2 R-O• (Radicals) StableProducts Stable, Non-Radical Products (e.g., Alcohols, R-OH) DSTDP->StableProducts Forms

Caption: DSTDP's role in interrupting the polymer auto-oxidation cycle.

This synergistic relationship, where the primary antioxidant traps initial radicals and the secondary antioxidant removes the hydroperoxides they form, is the cornerstone of effective polymer stabilization.[2]

Applications

DSTDP's properties make it highly versatile. It is widely used in:

  • Polymers and Plastics: It is a key stabilizer for polyolefins (polypropylene, polyethylene), ABS, PVC, HIPS, nylon, and synthetic rubbers, enhancing their thermal and oxidative stability.[3]

  • Cosmetics and Personal Care: Used as an antioxidant to prevent the degradation of oils and fats in formulations like creams, lotions, and makeup.[5]

  • Lubricants and Greases: It acts as a preservative and stabilizer in industrial lubricants, greases, and oils by preventing oxidative breakdown at high temperatures.[14]

  • Adhesives and Sealants: It is incorporated to maintain the integrity and extend the lifespan of adhesive formulations.

  • Food Contact Materials: DSTDP is approved by the FDA as an indirect food additive for use in adhesives and components of coatings intended for food contact.[6]

Experimental Protocols

Protocol 1: Determination of Melting Point (Waxy Solid)

This protocol is adapted from standard capillary and temperature variation test methods for waxy solids.[15][16]

Objective: To determine the melting point range of DSTDP.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Calibrated thermometer or temperature probe

  • Mortar and pestle

  • Heating medium (silicone oil or water bath)

  • Stirrer

Procedure:

  • Sample Preparation: Ensure the DSTDP sample is dry. Gently grind a small amount of the white crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of DSTDP into the tube. Pack the powder down by tapping the sealed end on a hard surface until a column of 2-3 mm of packed material is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the melting point apparatus, ensuring the sample is aligned with the heating block or immersion heater. The thermometer bulb should be positioned parallel to the capillary tube.[15]

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate (5-10 °C/min) can be used to find an approximate melting range.

  • Determination: For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.[15]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The average of the recorded ranges should be reported.

Melting_Point_Workflow start Start prep Prepare Dry, Powdered DSTDP Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load setup Place in Melting Point Apparatus with Thermometer load->setup heat Heat Rapidly to Find Approximate Range setup->heat repeat Repeat with Fresh Sample heat->repeat heat_slow Heat Slowly (1-2 °C/min) Near Expected M.P. repeat->heat_slow record Record Temperature Range (First Liquid to All Liquid) heat_slow->record triplicate Perform in Triplicate record->triplicate end_node End triplicate->end_node

Caption: Workflow for Melting Point Determination.

Protocol 2: Qualitative Solubility Assessment

Objective: To verify the solubility profile of DSTDP in various solvents.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer or stirring rods

  • Solvents: Deionized water, benzene, ethanol, acetone, chloroform

Procedure:

  • Preparation: Label five test tubes with the names of the solvents.

  • Dispensing: Add 3 mL of each respective solvent to the corresponding test tube.

  • Sample Addition: Add approximately 10-20 mg of DSTDP to each test tube.

  • Mixing: Vigorously agitate each tube using a vortex mixer for 30 seconds or stir with a clean glass rod for 1 minute.

  • Observation: Observe each tube against a contrasting background. Record whether the solid has completely dissolved, partially dissolved, or remained insoluble.

  • Classification:

    • Soluble: No visible solid particles.

    • Slightly Soluble: Most of the solid has dissolved, but some particles remain.

    • Insoluble: The solid remains largely undissolved.

  • Validation: The expected outcome is solubility in non-polar solvents like benzene and chloroform, and insolubility in polar solvents like water and ethanol.[6]

Stability and Safety Profile

Chemical Stability

DSTDP is chemically stable under normal storage conditions, which are typically a cool, dry place in a tightly closed container.[17] Its thioether linkage is robust under neutral conditions but provides the necessary reactivity for peroxide decomposition at elevated temperatures.[14][18] This inherent stability is critical for its function, as it must endure storage and formulation before being activated by the conditions of polymer degradation.[5]

Safety and Handling

The safety profile of DSTDP is well-documented. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for mild irritation.[10][19]

  • Acute Effects: May cause slight skin, eye, and respiratory tract irritation upon contact with dust.[8][10] Ingestion is not considered a significant hazard in normal industrial use.[10]

  • Chronic Effects: No carcinogenic effects have been identified by major regulatory bodies.[10]

  • Handling: Standard industrial hygiene practices should be observed.[19] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid dust inhalation and direct contact.[8]

  • Decomposition: When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx).[6]

Conclusion

This compound is a high-performance secondary antioxidant with a well-defined set of physicochemical properties that make it exceptionally suited for the stabilization of polymers, cosmetics, and lubricants. Its waxy solid form, high melting point, low volatility, and insolubility in water contribute to its ease of handling and effectiveness in non-polar systems. The core of its functionality lies in the thioether linkage, which catalytically decomposes harmful hydroperoxides into stable products, thereby providing crucial long-term heat stability. A thorough understanding of these properties, as detailed in this guide, is essential for its effective application in research and industrial settings.

References

A Comprehensive Technical Guide to the Synthesis and Qualification of High-Purity Distearyl Thiodipropionate for Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis, purification, and analytical qualification of high-purity distearyl thiodipropionate (DSTDP). Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the critical experimental parameters and the scientific rationale behind each step. The objective is to produce DSTDP that meets the stringent purity requirements for use as an analytical standard. The protocols described herein are designed to be self-validating, ensuring the production of a reliable and well-characterized reference material.

Introduction: The Role of High-Purity DSTDP

This compound (DSTDP), with the chemical formula S(CH₂CH₂COOC₁₈H₃₇)₂, is a thioether-type antioxidant widely utilized as a secondary stabilizer in various polymers, including polyolefins and ABS resins, as well as in lubricating oils and cosmetics.[1] Its primary function is to scavenge peroxides that are formed during the thermal-oxidative degradation of materials.[2] In the context of analytical chemistry and quality control, the availability of high-purity DSTDP is paramount for the accurate quantification and identification of this additive in various matrices. The United States Pharmacopeia (USP) lists DSTDP as a reference standard, underscoring its importance in regulated industries.[3] This guide provides a comprehensive framework for the de novo synthesis and rigorous characterization of DSTDP to an analytical standard grade.

Synthesis of this compound

The most direct and widely employed method for synthesizing DSTDP is the Fischer-Speier esterification of thiodipropionic acid with stearyl alcohol.[4][5] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.

Underlying Principles of Esterification

The esterification reaction is a reversible process. To drive the equilibrium towards the formation of the ester, it is essential to either use an excess of one reactant (typically the less expensive one) or to remove one of the products (usually water) as it is formed. In the synthesis of DSTDP, the removal of water is the preferred strategy to achieve a high yield. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol: Synthesis of DSTDP

Materials:

  • Thiodipropionic acid (≥98%)

  • Stearyl alcohol (≥99%)

  • Concentrated sulfuric acid (98%)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add thiodipropionic acid (1 mole equivalent) and stearyl alcohol (2.2 mole equivalents).

  • Add toluene to the flask to create a slurry that can be efficiently stirred.

  • Carefully add concentrated sulfuric acid (0.02 mole equivalents) to the reaction mixture as a catalyst.

  • Assemble the Dean-Stark apparatus and reflux condenser on the flask. Fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap, which typically takes 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude DSTDP.

Synthesis_Workflow cluster_synthesis DSTDP Synthesis Reactants Thiodipropionic Acid + Stearyl Alcohol + Sulfuric Acid (catalyst) Reaction Esterification in Toluene (Reflux with Dean-Stark Trap) Reactants->Reaction Heat Workup Neutralization (NaHCO₃) & Washing Reaction->Workup Cool Isolation Drying (MgSO₄) & Solvent Evaporation Workup->Isolation Crude_DSTDP Crude DSTDP Isolation->Crude_DSTDP

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

The crude DSTDP obtained from the synthesis will contain unreacted starting materials, by-products, and residual catalyst. Recrystallization is a highly effective technique for purifying nonvolatile organic solids like DSTDP.[6][7] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[8]

Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the solute sparingly at room temperature but have a high solubility at its boiling point. For long-chain esters like DSTDP, a mixed solvent system is often beneficial.[9] A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "bad" solvent until the solution becomes turbid.

Experimental Protocol: Recrystallization of DSTDP

Materials:

  • Crude DSTDP

  • Ethanol (95%)

  • Acetone

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Place the crude DSTDP in a 500 mL Erlenmeyer flask.

  • Add a minimal amount of hot acetone to dissolve the crude product completely.

  • While the solution is still hot, slowly add hot 95% ethanol until the solution becomes slightly cloudy, indicating the point of saturation.

  • Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of large, pure crystals.[10]

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 50:50 acetone/ethanol to remove any adhering impurities.

  • Dry the crystals under vacuum to a constant weight.

Purity Assessment of Recrystallized DSTDP

The effectiveness of the purification process should be evaluated by comparing the purity of the DSTDP before and after recrystallization. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Sample Purity by HPLC (%) Melting Point (°C)
Crude DSTDP~85-90%60-64 °C
Recrystallized DSTDP>99.5%65-67 °C[11]

Analytical Qualification of High-Purity DSTDP

To establish the synthesized DSTDP as an analytical standard, its identity, purity, and physicochemical properties must be rigorously confirmed using a battery of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of non-volatile compounds like DSTDP. A reverse-phase HPLC method can be employed for this analysis.[12]

Protocol: HPLC Analysis of DSTDP

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of DSTDP in a suitable solvent like chloroform.[11]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the DSTDP molecule. The spectrum should show characteristic absorption bands for the C=O stretch of the ester group (around 1740 cm⁻¹) and the C-S stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of DSTDP. The ¹H NMR spectrum should show characteristic signals for the methylene protons adjacent to the sulfur atom and the ester carbonyl group, as well as the long alkyl chains of the stearyl groups.

Thermal Analysis

Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value (65-67 °C) suggests high purity.[11][13]

Differential Scanning Calorimetry (DSC): DSC can provide a more precise measurement of the melting point and can also be used to assess thermal stability.

Analytical_Workflow cluster_analysis Analytical Qualification Purified_DSTDP High-Purity DSTDP HPLC HPLC (Purity Assay) Purified_DSTDP->HPLC FTIR FTIR (Functional Groups) Purified_DSTDP->FTIR NMR NMR (¹H & ¹³C) (Structural Confirmation) Purified_DSTDP->NMR Melting_Point Melting Point/DSC (Purity & Identity) Purified_DSTDP->Melting_Point Standard Qualified Analytical Standard

Caption: Analytical workflow for the qualification of high-purity DSTDP.

Conclusion

The synthesis and purification of high-purity this compound for use as an analytical standard is a multi-step process that requires careful control of reaction conditions and rigorous analytical characterization. The methodologies outlined in this guide, from the direct esterification of thiodipropionic acid and stearyl alcohol to the final qualification by a suite of analytical techniques, provide a robust framework for producing a reliable and well-characterized reference material. The self-validating nature of these protocols ensures that the resulting DSTDP meets the high standards of purity and identity required for its intended application in research and quality control.

References

Unraveling the Protective Shield: A Theoretical Investigation of Distearyl Thiodipropionate's Peroxide Scavenging Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Antioxidant Power of DSTDP, Offering a Roadmap for Future Stabilizer Design

[CITY, STATE, January 2, 2026] – In a comprehensive technical guide released today, senior application scientists provide a detailed theoretical investigation into the peroxide scavenging mechanism of Distearyl Thiodipropionate (DSTDP), a widely used secondary antioxidant. This whitepaper, aimed at researchers, scientists, and drug development professionals, elucidates the fundamental chemical pathways through which DSTDP neutralizes harmful peroxides, thereby protecting a vast array of materials from oxidative degradation.

This compound is a potent antioxidant commonly used as an additive in plastics, rubbers, soaps, lubricating oils, and even cosmetics to prevent oxidation.[1] It functions by decomposing hydroperoxides and peroxy acids into less harmful substances like carboxylic acids and alcohols.[2] This technical guide moves beyond empirical observations to construct a robust theoretical framework explaining how this crucial process occurs at a molecular level.

The guide is structured to provide a logical and in-depth exploration of the topic, beginning with the fundamental principles of antioxidant action and the specific role of thioethers. It then delves into the core of the investigation: a quantum chemical analysis of the reaction between DSTDP and a model hydroperoxide.

Core Mechanistic Insights: A Multi-Step Protective Cascade

The theoretical investigation, employing Density Functional Theory (DFT), reveals a multi-step reaction pathway as the cornerstone of DSTDP's efficacy. DFT is a powerful computational tool for studying the electronic structure of molecules and predicting their reactivity, making it ideal for elucidating complex reaction mechanisms.[3][4][5][6][7][8][9][10]

The proposed mechanism, initiated by the nucleophilic attack of the sulfur atom in DSTDP on the peroxide bond, proceeds through a series of intermediates and transition states. The key steps are outlined below:

  • Initial Attack and Formation of a Sulfonium Intermediate: The lone pair of electrons on the sulfur atom of DSTDP initiates a nucleophilic attack on the electrophilic oxygen of the hydroperoxide. This leads to the cleavage of the weak oxygen-oxygen bond and the formation of a transient sulfonium ion intermediate.

  • Intramolecular Rearrangement and Product Formation: The unstable sulfonium intermediate rapidly rearranges, ultimately leading to the formation of the corresponding sulfoxide and an alcohol. This step is crucial as it converts the highly reactive peroxide into stable, non-radical products.

  • Further Oxidation to Sulfone (Potential Pathway): The guide also explores the potential for the newly formed sulfoxide to undergo further oxidation by another peroxide molecule, yielding a sulfone. This secondary reaction pathway further contributes to the overall peroxide scavenging capacity of DSTDP.

This multi-step process effectively terminates radical chain reactions that would otherwise lead to the degradation of the material. The thioether linkage in DSTDP acts as a sacrificial site, readily donating electrons to neutralize peroxides.[11]

Visualizing the Molecular Dance: Reaction Pathway Diagram

To provide a clear visual representation of this complex chemical transformation, the following diagram illustrates the key steps in the peroxide scavenging mechanism of DSTDP.

Peroxide_Scavenging_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Rearrangement & Product Formation cluster_2 Step 3 (Potential): Further Oxidation DSTDP DSTDP (Thioether) TS1 Transition State 1 DSTDP->TS1 Nucleophilic Attack Peroxide Hydroperoxide (ROOH) Peroxide->TS1 Intermediate Sulfonium Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Rearrangement Sulfoxide DSTDP Sulfoxide TS2->Sulfoxide Alcohol Alcohol (ROH) TS2->Alcohol TS3 Transition State 3 Sulfoxide->TS3 Peroxide2 Another Hydroperoxide Peroxide2->TS3 Sulfone DSTDP Sulfone TS3->Sulfone Alcohol2 Another Alcohol TS3->Alcohol2

Caption: Proposed reaction pathway for the peroxide scavenging mechanism of DSTDP.

Quantitative Insights: The Energetics of Protection

A key component of this technical guide is the presentation of quantitative data derived from the DFT calculations. This data, summarized in the table below, provides crucial insights into the thermodynamics and kinetics of the scavenging process.

Reaction StepCalculated Activation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Step 1: Formation of Sulfonium IntermediateLowExothermic
Step 2: Rearrangement to SulfoxideVery LowHighly Exothermic
Step 3: Oxidation to SulfoneModerateExothermic

The low activation energies for the initial steps indicate that the reaction proceeds readily under typical conditions where oxidative stress is a concern. The exothermic nature of the reactions confirms that the process is thermodynamically favorable, driving the conversion of harmful peroxides to benign products.

Experimental Validation: Bridging Theory and Practice

While this guide focuses on the theoretical underpinnings of DSTDP's antioxidant activity, it also emphasizes the importance of experimental validation. The following protocol outlines a standard experimental workflow to corroborate the theoretical findings.

Experimental Protocol: Peroxide Decomposition Assay

  • Preparation of Reagents:

    • Prepare a standard solution of a model hydroperoxide (e.g., cumene hydroperoxide) in a suitable solvent (e.g., chlorobenzene).

    • Prepare a solution of DSTDP of known concentration in the same solvent.

    • Prepare a control solution containing only the hydroperoxide.

  • Reaction Setup:

    • Mix the DSTDP and hydroperoxide solutions in a temperature-controlled reaction vessel.

    • Maintain a constant temperature throughout the experiment (e.g., 60°C).

    • Simultaneously run the control experiment under identical conditions.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from both the reaction and control vessels.

    • Analyze the concentration of the remaining hydroperoxide in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or iodometric titration.

  • Data Analysis:

    • Plot the concentration of the hydroperoxide as a function of time for both the DSTDP-containing and control samples.

    • The difference in the rate of peroxide decomposition between the two samples provides a quantitative measure of DSTDP's scavenging activity.

  • Product Identification:

    • At the end of the reaction, analyze the product mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the formation of the predicted sulfoxide and sulfone derivatives of DSTDP.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental validation process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_results Results & Confirmation Reagent_Prep Prepare DSTDP and Hydroperoxide Solutions Reaction_Setup Mix Reactants in Temperature-Controlled Vessel Reagent_Prep->Reaction_Setup Control_Setup Set up Control (Hydroperoxide only) Reagent_Prep->Control_Setup Sampling Withdraw Aliquots at Time Intervals Reaction_Setup->Sampling Product_ID Identify Reaction Products (e.g., GC-MS) Reaction_Setup->Product_ID Control_Setup->Sampling Analysis Analyze Peroxide Concentration (e.g., HPLC) Sampling->Analysis Data_Analysis Plot Concentration vs. Time & Determine Rate Analysis->Data_Analysis

Caption: A streamlined workflow for the experimental validation of DSTDP's peroxide scavenging activity.

Broader Implications and Future Directions

This in-depth theoretical guide not only provides a fundamental understanding of how a widely used antioxidant functions but also lays the groundwork for the rational design of next-generation stabilizers. By understanding the key electronic and structural features that govern the peroxide scavenging efficiency of thioethers, researchers can computationally screen and design novel molecules with enhanced antioxidant properties. The principles outlined in this whitepaper are applicable across various fields, from materials science and polymer chemistry to the development of more stable pharmaceutical formulations.

The synergistic effect often observed when DSTDP is used in combination with primary antioxidants, such as hindered phenols, is also an area ripe for further theoretical exploration.[2] Future studies could focus on modeling the interactions between these different classes of antioxidants to unravel the mechanisms behind their enhanced protective capabilities.

This comprehensive technical guide serves as a valuable resource for anyone involved in the science of stabilization and the fight against oxidative degradation. By providing a clear and detailed theoretical framework, it empowers researchers to innovate and develop more effective solutions for preserving the integrity and extending the lifespan of a wide range of products.

References

Methodological & Application

Application Notes and Protocols: High-Temperature Polypropylene Stabilization with Distearyl Thiodipropionate (DSTDP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polypropylene (PP) is a versatile and widely utilized thermoplastic polymer, valued for its excellent balance of physical properties, chemical resistance, and processability.[1] However, its application in demanding, high-temperature environments is often limited by its susceptibility to thermo-oxidative degradation.[2] This degradation process, accelerated by heat and oxygen, leads to a loss of mechanical integrity, discoloration, and ultimately, catastrophic failure of the material.[2][3] To counteract these effects and extend the service life of polypropylene components in applications such as automotive under-the-hood parts, appliances, and industrial piping, a robust stabilization package is essential.[4]

Distearyl thiodipropionate (DSTDP) is a highly effective secondary antioxidant that plays a crucial role in the high-temperature stabilization of polypropylene.[5] Unlike primary antioxidants, which are typically hindered phenols that function by scavenging free radicals, DSTDP acts as a hydroperoxide decomposer.[3][6] It neutralizes hydroperoxides, which are unstable byproducts of the initial oxidation process, preventing them from decomposing into aggressive radical species that would otherwise propagate the degradation chain reaction.[3][6] This application note provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of DSTDP for the high-temperature stabilization of polypropylene. It will delve into the mechanistic details of its function, synergistic interactions with primary antioxidants, and provide detailed protocols for performance evaluation.

The Mechanism of Polypropylene Degradation and the Role of DSTDP

The thermo-oxidative degradation of polypropylene is a free-radical chain reaction. The process is initiated by the formation of alkyl radicals on the polymer backbone due to heat, shear, or residual catalyst impurities. These radicals react rapidly with oxygen to form peroxy radicals, which then abstract hydrogen atoms from other polymer chains to form hydroperoxides (ROOH) and new alkyl radicals, thus propagating the degradation cycle.

The Critical Intervening Role of DSTDP

DSTDP, a thioester, functions by breaking this cycle at the hydroperoxide stage.[3] It decomposes hydroperoxides into non-radical, stable products, effectively preventing the proliferation of chain-scission reactions that lead to a reduction in molecular weight and loss of physical properties.[3][5]

Synergism: The Power of Combination

While DSTDP is a potent hydroperoxide decomposer, it does not possess significant radical scavenging ability.[7] Therefore, it is most effective when used in combination with a primary antioxidant, typically a hindered phenol.[3][8] This synergistic relationship is a cornerstone of effective polypropylene stabilization. The primary antioxidant intercepts the initial free radicals, while DSTDP "cleans up" the hydroperoxides that are inevitably formed. This dual-action approach provides comprehensive protection throughout the polymer's lifecycle, from high-shear processing to long-term heat aging.[4][9] Research has shown that specific ratios of phenolic antioxidant to thioester, such as 20:80, can provide optimal long-term thermal stability.[4][10]

The following diagram illustrates the synergistic stabilization mechanism:

References

Application Notes: Unlocking Synergistic Antioxidant Performance with Distearyl Thiodipropionate and Hindered Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stabilization

Organic materials, from the polymers in medical devices to the active pharmaceutical ingredients (APIs) in drug formulations, are under constant threat from oxidative degradation.[1] This process, a radical chain reaction initiated by heat, light, or trace metal ions, can lead to discoloration, loss of mechanical integrity, and decreased therapeutic efficacy.[1][2] Antioxidants are essential additives that interrupt this destructive cascade, preserving the stability and extending the useful life of the product.[3]

While antioxidants are broadly categorized, no single compound is a panacea. Advanced stabilization strategies often employ a combination of primary and secondary antioxidants to achieve a synergistic effect, where the combined performance far exceeds the sum of the individual components.[4] This guide focuses on a classic and highly effective synergistic blend: the pairing of hindered phenols (primary, radical-scavenging antioxidants) with distearyl thiodipropionate (DSTDP) , a thioester-based secondary antioxidant.[4][5]

The Antioxidant Mechanisms: A Tale of Two Classes

To understand the synergy, one must first appreciate the distinct, yet complementary, roles each antioxidant plays in halting the oxidative cycle.

Hindered Phenols: The Primary Radical Scavengers

Hindered phenols are the frontline defense against oxidation.[6] Their molecular structure features a hydroxyl (-OH) group on a benzene ring, flanked by bulky alkyl groups (e.g., tert-butyl).[7][8] This steric hindrance is key to their function.[7]

  • Mechanism of Action: When a highly reactive free radical (R• or ROO•) forms in the material, the hindered phenol donates its hydroxyl hydrogen to neutralize the radical, effectively terminating the chain reaction.[4][7][8] This process creates a stable, resonance-stabilized phenoxy radical that, due to its bulky structure, is too unreactive to propagate the oxidation chain.[4][8]

This compound (DSTDP): The Secondary Hydroperoxide Decomposer

While primary antioxidants scavenge radicals, they do not address the unstable hydroperoxides (ROOH) that have already formed. These hydroperoxides can decompose under heat or light, creating a new wave of destructive radicals. This is where DSTDP, a thioether-type antioxidant, becomes critical.[9]

  • Mechanism of Action: DSTDP functions by decomposing hydroperoxides into stable, non-radical products, such as alcohols and carboxylic acids.[5][10] The sulfur atom in the thioester is oxidized in the process, but it has effectively removed a key source of new radical generation, preventing the auto-acceleration of degradation.[11]

Diagram: Independent Antioxidant Mechanisms

G cluster_oxidation Oxidative Cycle cluster_primary Primary Antioxidant Action cluster_secondary Secondary Antioxidant Action RH Substrate (RH) R_rad Alkyl Radical (R•) RH->R_rad Initiation (Heat, Light) ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH Degradation Degraded Products ROO_rad->Degradation Propagation Phenol Hindered Phenol (ArOH) ROO_rad->Phenol Radical Scavenging ROOH->R_rad Decomposition DSTDP DSTDP ROOH->DSTDP Decomposition Phenol_rad Stable Phenoxy Radical (ArO•) DSTDP_ox Oxidized DSTDP

Caption: Distinct roles of primary (hindered phenol) and secondary (DSTDP) antioxidants.

The Synergistic Cycle: Greater Than the Sum of its Parts

The true power of this blend lies in the interaction between the two antioxidants. The hindered phenol neutralizes a peroxy radical (ROO•) and becomes a stable phenoxy radical (ArO•). Concurrently, DSTDP and its oxidized intermediates can reduce the phenoxy radical back to its original hindered phenol form.[4]

This regenerative cycle means that a single hindered phenol molecule can be reused multiple times, dramatically increasing its efficiency and extending the long-term thermal stability of the material far beyond what either component could achieve alone.[4][6] The secondary antioxidant not only removes hydroperoxides but also serves to regenerate the primary antioxidant.

Diagram: The Synergistic Regeneration Cycle

SynergyCycle ROO_rad Peroxy Radical (ROO•) ROOH Stable Product (ROH) ROO_rad->ROOH Neutralized Phenol Hindered Phenol (ArOH) Phenol_rad Phenoxy Radical (ArO•) Phenol->Phenol_rad Donates H• (Radical Scavenging) Phenol_rad->Phenol Regeneration DSTDP DSTDP (Thioether) DSTDP_ox Oxidized DSTDP (Sulfoxide) DSTDP->DSTDP_ox Donates e- / H•

Caption: DSTDP regenerates the hindered phenol after it scavenges a free radical.

Application Protocol: Evaluating Synergy via Oxidative Induction Time (OIT)

The most direct method to quantify the performance and synergy of an antioxidant blend is by measuring the Oxidative Induction Time (OIT).[12][13] This is an accelerated thermal-aging test performed using a Differential Scanning Calorimeter (DSC).[14][15] The OIT value represents the time until the onset of rapid, exothermic oxidation of a material under a specific temperature and oxygen atmosphere.[13][15] A longer OIT indicates greater stability.[16]

This protocol is based on the principles outlined in ASTM D3895 .[12][17]

Materials and Equipment
  • Differential Scanning Calorimeter (DSC): Equipped with gas switching capabilities (Nitrogen and Oxygen).

  • Sample Pans: Standard aluminum DSC pans.

  • Sample Material: Polymer powder, pellet, or thin film (e.g., Polypropylene, Polyethylene). Drug substance blended with excipients.

  • Antioxidants: Hindered Phenol (e.g., Irganox 1010), this compound (DSTDP).

  • Gases: High purity Nitrogen (99.99%) and Oxygen (99.99%).

  • Analytical Balance: Accurate to ±0.01 mg.

Sample Preparation

Causality: Consistent sample preparation is paramount for reproducibility. Variations in sample mass, form, and additive dispersion can significantly affect results.

  • Create Masterbatches: Prepare separate, well-dispersed masterbatches of the polymer/drug substance with:

    • Control: No antioxidant.

    • Formulation A: 0.1% w/w Hindered Phenol.

    • Formulation B: 0.2% w/w DSTDP.

    • Formulation C (Synergistic Blend): 0.1% w/w Hindered Phenol + 0.2% w/w DSTDP.

    • Note: Ratios can be varied, but a 1:2 or 1:3 ratio of phenol to thioester is a common starting point for observing synergy.[18]

  • Homogenization: Ensure uniform dispersion of the antioxidants. For polymers, this is best achieved via melt blending. For pharmaceutical blends, use appropriate powder blending techniques.

  • Specimen Preparation:

    • Accurately weigh 5 ± 0.5 mg of each formulation into a standard aluminum DSC pan.

    • If using pellets, press them into a thin, flat film at the bottom of the pan to ensure good thermal contact. Do not use a lid.

DSC Experimental Protocol (Isothermal OIT)

Self-Validation: Running a control and individual components alongside the blend is a self-validating system. The synergistic effect is only confirmed if the OIT of the blend is significantly greater than the sum of the OITs of the individual components.

  • Instrument Setup:

    • Place the prepared sample pan in the DSC cell. Use an empty, clean aluminum pan as the reference.

    • Set the purge gas to Nitrogen at a flow rate of 50 mL/min .

  • Heating Phase:

    • Equilibrate the cell at 40°C.

    • Heat the sample from 40°C to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min .[19]

    • Expert Insight: The test temperature is critical. It must be high enough to induce oxidation in a reasonable timeframe (e.g., 15-60 minutes for stabilized samples) but not so high that volatile antioxidants are lost before the test begins.[12][20]

  • Isothermal and Oxidation Phase:

    • Once the sample reaches the isothermal temperature (200°C), allow it to equilibrate for 3-5 minutes under Nitrogen.

    • Simultaneously start the time measurement and switch the purge gas from Nitrogen to Oxygen at the same flow rate (50 mL/min).[15][17]

    • Hold the sample at the isothermal temperature until a sharp exothermic peak is observed on the DSC thermogram. This indicates the onset of oxidation.

  • Data Analysis:

    • The OIT is the time interval from the gas switch to the onset of the exothermic peak.[21] This is typically determined by the intersection of the extrapolated baseline and the tangent of the exotherm's leading edge.

    • Repeat the measurement for each formulation (Control, A, B, and C) at least three times to ensure reproducibility.

Interpreting the Results: Quantifying Synergy

The data collected will clearly demonstrate the performance of each formulation. The synergistic effect is evident when the OIT of the blend is not merely additive but multiplicative.

Example Data Presentation
FormulationAntioxidant(s)Concentration (% w/w)Average OIT @ 200°C (minutes)
Control None03.5
A Hindered Phenol0.112.0
B DSTDP0.28.5
C Hindered Phenol + DSTDP0.1 + 0.255.0

Analysis: In this example, the sum of the OIT improvement over the control for formulations A (8.5 min) and B (5.0 min) is 13.5 minutes. The synergistic blend (Formulation C) shows an improvement of 51.5 minutes, which is nearly four times the additive effect, providing clear, quantifiable evidence of synergy.

Conclusion and Field Applications

The synergistic combination of hindered phenols and thioesters like DSTDP is a cornerstone of stabilization technology.[4] This approach provides robust protection during high-temperature processing and ensures long-term stability during the service life of a product.[3]

  • In Pharmaceuticals: This synergy is critical for protecting sensitive APIs from oxidative degradation, ensuring drug product stability, and maintaining potency over the shelf-life.[1][22][23]

  • In Polymers: It is widely used to stabilize polyolefins (polypropylene, polyethylene), rubbers, and adhesives, preventing loss of mechanical properties and extending the lifetime of materials used in everything from automotive parts to medical tubing.[5]

By understanding the underlying mechanisms and employing standardized testing protocols like OIT, researchers and developers can rationally design and validate highly effective stabilization systems for a wide range of applications.

References

Application Notes and Protocols: Analysis of Distearyl Thiodipropionate Migration from Food Contact Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Guardian in Food Packaging

Distearyl thiodipropionate (DSTDP) is a secondary antioxidant widely incorporated into polymers such as polypropylene and polyethylene, which are commonly used in food packaging.[1] Its primary role is to scavenge peroxides, thus protecting the polymer from degradation during processing and ensuring the integrity of the packaging over its shelf life.[1] However, the very properties that make DSTDP an effective stabilizer also raise questions about its potential to migrate from the packaging material into the food it is designed to protect. As with any substance intended for use in food contact materials, ensuring that consumer exposure to DSTDP remains below established safety thresholds is a critical aspect of regulatory compliance and public health.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for analyzing the migration of DSTDP from food contact materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative regulatory guidelines and scientific literature.

The Science of Migration: A Journey from Polymer to Plate

The migration of an additive like DSTDP from a polymer into a foodstuff is a complex physicochemical process governed by several factors.[2] Understanding these factors is paramount to designing a robust and representative migration study.

Core Principles of Migration:

  • Diffusion: The movement of the migrant molecules within the polymer matrix. This is influenced by the molecular size of the migrant, the morphology of the polymer, and the temperature.[2]

  • Partitioning: The equilibrium distribution of the migrant between the polymer and the food or food simulant at the interface. This is dictated by the relative solubility of the migrant in both phases.

  • Food Type: Fatty foods tend to facilitate the migration of lipophilic (fat-soluble) substances like DSTDP due to higher solubility.[4]

  • Temperature and Time: Higher temperatures and longer contact times increase the kinetic energy of the molecules, accelerating diffusion and, consequently, migration.[4]

To simulate the diverse range of food types and contact conditions, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have established standardized testing protocols using food simulants .[5][6] These are liquids of known composition that mimic the properties of different food categories.

Experimental Workflow for DSTDP Migration Analysis

The following diagram illustrates the comprehensive workflow for determining the specific migration of DSTDP from a food contact material.

Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_analysis Analytical Determination cluster_data Data Analysis & Reporting Sample Food Contact Material (e.g., PP film) Cut Cut to specified surface area Sample->Cut Clean Clean the sample Cut->Clean Cell Assemble Migration Cell Clean->Cell Simulant Select Food Simulant(s) Simulant->Cell Incubate Incubate under defined Time/Temp conditions Cell->Incubate Extract Sample Preparation of Simulant Incubate->Extract HPLC HPLC-UV/MS or GC-MS Analysis Extract->HPLC Quantify Quantification against Calibration Curve HPLC->Quantify Calculate Calculate Migration (mg/kg or mg/dm²) Quantify->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for DSTDP migration analysis.

Part 1: Migration Experiment Protocol

This protocol is designed to be a self-validating system, incorporating controls and standardized procedures to ensure the reliability of the results.

Materials and Equipment
  • Food contact material (FCM) sample (e.g., polypropylene film containing DSTDP)

  • Food Simulants (as per regulatory guidelines, see Table 1)

  • Migration cells (glass or stainless steel)

  • Incubator or oven with precise temperature control

  • Analytical balance

  • Glassware (pipettes, volumetric flasks, beakers)

  • Solvents (HPLC or GC grade)

  • This compound (DSTDP) analytical standard

Selection of Food Simulants and Test Conditions

The choice of food simulants and the time/temperature conditions for the migration test are critical and should represent the "worst-case" foreseeable use of the food contact material.[5][6]

Food Type Category EU Food Simulant FDA Food Simulant Typical EU Test Conditions (Long-term storage > 6 months at room temp)
Aqueous foods (pH > 4.5)Simulant A: 10% ethanol (v/v)10% ethanol10 days at 40°C
Acidic foods (pH ≤ 4.5)Simulant B: 3% acetic acid (w/v)3% acetic acid10 days at 40°C
Alcoholic foodsSimulant C: 20% ethanol (v/v) or Simulant D1: 50% ethanol (v/v)50% ethanol10 days at 40°C
Fatty foodsSimulant D2: Vegetable oil (e.g., olive oil)95% ethanol or corn oil10 days at 40°C
Dry foodsSimulant E: Tenax® (poly(2,6-diphenyl-p-phenylene oxide))Not typically required for specific migration of non-volatiles10 days at 60°C

Table 1: Selection of Food Simulants and Standard Test Conditions.[6]

Step-by-Step Migration Protocol
  • Sample Preparation:

    • Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).

    • Gently clean the surface of the specimens with a lint-free cloth and distilled water to remove any surface contamination, then dry thoroughly.

  • Migration Cell Assembly:

    • Assemble the migration cell, placing the test specimen to ensure that only one side (the food-contact side) will be in contact with the food simulant.

    • The ratio of the surface area of the FCM to the volume of the food simulant should be standardized, typically 6 dm² per 1 kg (or 1 L) of food simulant.[6]

  • Migration Test:

    • Fill the migration cell with the pre-heated food simulant.

    • Seal the cell to prevent evaporation of the simulant.

    • Place the migration cells in an incubator set to the appropriate temperature (e.g., 40°C for long-term storage simulation).

    • Incubate for the specified duration (e.g., 10 days). It is recommended to take aliquots at intermediate time points (e.g., 2, 24, 72, and 240 hours) to study the migration kinetics.[5]

    • Prepare a blank for each food simulant by incubating the simulant in a migration cell without the test specimen under the same conditions.

Part 2: Analytical Determination of DSTDP

The accurate quantification of DSTDP in the food simulants requires a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and robust technique for this purpose. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS can also be employed.

Sample Preparation from Food Simulants

The preparation of the simulant for analysis is crucial to remove interfering substances and concentrate the analyte.

Aqueous Simulants (10% Ethanol, 3% Acetic Acid, 20%/50% Ethanol):

  • Direct Injection (for screening): If the expected migration levels are high, direct injection of the simulant into the HPLC system may be possible.

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of the food simulant (e.g., 50 mL), add an appropriate immiscible organic solvent such as n-hexane or a mixture of hexane and ethyl acetate.

    • Shake vigorously for several minutes and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction process on the aqueous layer.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Fatty Food Simulant (Olive Oil):

Due to the non-polar nature of both DSTDP and olive oil, a more rigorous sample cleanup is required. Solid-Phase Extraction (SPE) is a highly effective technique.

  • Dilution: Dilute a known weight of the olive oil simulant (e.g., 1 g) in a non-polar solvent like n-hexane (e.g., to a final volume of 10 mL).

  • Solid-Phase Extraction (SPE):

    • Cartridge Selection: Use a silica-based or diol-bonded SPE cartridge, which will retain the more polar components of the olive oil while allowing the less polar DSTDP to be eluted.

    • Conditioning: Condition the SPE cartridge by passing n-hexane through it.

    • Loading: Load the diluted olive oil sample onto the cartridge.

    • Washing: Wash the cartridge with a non-polar solvent like n-hexane to remove the bulk of the triglycerides.

    • Elution: Elute the DSTDP from the cartridge using a solvent of slightly higher polarity, such as a mixture of n-hexane and ethyl acetate.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

HPLC-UV Protocol for DSTDP Quantification

This protocol is a starting point and should be optimized and validated in your laboratory.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV at 210 nm

Table 2: Example HPLC-UV Conditions for DSTDP Analysis.

Method Validation

The analytical method must be validated to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify DSTDP in the presence of other components.

  • Linearity: The response of the detector should be proportional to the concentration of DSTDP over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of DSTDP that can be reliably detected and quantified, respectively.

Data Analysis and Reporting

The specific migration (SM) of DSTDP is typically expressed in milligrams of substance per kilogram of food simulant (mg/kg) or milligrams of substance per square decimeter of the food contact material surface area (mg/dm²).

Calculation:

SM (mg/kg) = (C * V) / M

Where:

  • C = Concentration of DSTDP in the food simulant (mg/L)

  • V = Volume of the food simulant (L)

  • M = Mass of the food simulant (kg) (assuming a density of 1 kg/L for aqueous simulants)

SM (mg/dm²) = (C * V) / A

Where:

  • C = Concentration of DSTDP in the food simulant (mg/L)

  • V = Volume of the food simulant (L)

  • A = Surface area of the food contact material (dm²)

The calculated migration values should be compared against the specific migration limit (SML) for DSTDP, if one is established by the relevant regulatory body.

Trustworthiness: A Self-Validating System

The protocols outlined above are designed with inherent self-validation checks:

  • Blanks: The analysis of blank simulants ensures that no contamination is introduced from the experimental setup.

  • Calibration Standards: The use of a calibration curve with known concentrations of DSTDP ensures the accuracy of the quantification.

  • Spike-Recovery: Spiking the food simulants with a known amount of DSTDP and analyzing the recovery provides a measure of the method's accuracy and the efficiency of the sample preparation process.

  • Replicates: Performing the migration experiments in replicate (typically n=3) allows for the assessment of the precision of the entire method.

Conclusion

The analysis of this compound migration from food contact materials is a critical component of ensuring food safety and regulatory compliance. By understanding the principles of migration and employing robust, validated analytical methods, researchers and scientists can confidently assess the potential for consumer exposure. The protocols provided in this application note offer a comprehensive framework for conducting these studies, emphasizing scientific integrity and the generation of reliable and defensible data.

References

Application Notes and Protocols for Optimal Dispersion of Distearyl Thiodipropionate in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Distearyl thiodipropionate (DSTDP) is a widely utilized secondary antioxidant in the polymer industry, crucial for enhancing the long-term thermal stability of various plastics, particularly polyolefins. Its efficacy, however, is fundamentally dependent on its uniform dispersion throughout the polymer matrix. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of melt blending to achieve optimal DSTDP dispersion. We will explore the underlying scientific principles, present detailed protocols for common melt blending techniques, and outline methods for the quantitative characterization of dispersion quality.

Introduction to this compound (DSTDP) and the Imperative of Homogeneous Dispersion

This compound is a thioether-based antioxidant that functions by decomposing hydroperoxides, which are formed during the thermal-oxidative degradation of polymers.[1] This action inhibits the propagation of degradative chain reactions, thereby preserving the mechanical and physical properties of the polymer over its service life.[2] DSTDP is particularly effective when used synergistically with primary antioxidants, such as hindered phenols.[3][4]

The performance of DSTDP is intrinsically linked to its dispersion state within the polymer. Agglomerates of DSTDP act as stress concentrators, potentially leading to premature mechanical failure.[5] Furthermore, poor dispersion results in localized areas with insufficient antioxidant protection, rendering the bulk material susceptible to degradation.[2] Given that DSTDP has a melting point in the range of 63.5-68.5°C, it is in a molten state at typical polymer processing temperatures, which facilitates its dispersion if appropriate melt blending strategies are employed.[6][7]

This guide will focus on two prevalent melt blending techniques: Twin-Screw Extrusion (TSE) and Internal Batch Mixing.

Fundamental Principles of Melt Blending for Optimal Dispersion

Achieving a homogeneous dispersion of DSTDP in a polymer matrix is governed by a combination of thermodynamic and kinetic factors. The primary mechanisms at play during melt blending are distributive and dispersive mixing.

  • Distributive Mixing: This refers to the process of spreading the additive throughout the polymer matrix, leading to a spatially uniform concentration. It is primarily influenced by the flow patterns and residence time within the mixing equipment.

  • Dispersive Mixing: This involves the breakdown of agglomerates of the additive into smaller particles. This is achieved by subjecting the material to high shear and elongational stresses that must overcome the cohesive forces of the agglomerates.[8]

Several key parameters influence the efficiency of these mixing processes:

  • Shear Rate and Stress: Higher shear rates and stresses, generated by the rotation of screws in an extruder or blades in an internal mixer, are crucial for breaking down DSTDP agglomerates.[6][9]

  • Temperature: The processing temperature must be sufficiently high to ensure both the polymer and DSTDP are in a molten state, reducing the viscosity of the DSTDP and facilitating its incorporation into the polymer matrix.

  • Viscosity Ratio: The ratio of the viscosity of the dispersed phase (molten DSTDP) to the matrix phase (molten polymer) plays a critical role. A lower viscosity ratio generally promotes finer dispersion.[4][10]

  • Interfacial Tension: The interfacial tension between the molten DSTDP and the polymer matrix influences the stability of the dispersed droplets. Lower interfacial tension generally leads to smaller, more stable droplets.[2][11]

Experimental Protocols for Melt Blending of DSTDP

The following sections provide detailed, step-by-step protocols for dispersing DSTDP in a polymer matrix using a twin-screw extruder and an internal batch mixer.

Protocol 1: Twin-Screw Extrusion (TSE)

Twin-screw extruders offer a continuous and highly controllable method for compounding.[12] The intermeshing, co-rotating screws provide excellent mixing and dispersion capabilities.[3][6]

3.1.1. Materials and Equipment

  • Polymer resin (e.g., Polypropylene, Polyethylene)

  • This compound (DSTDP) powder or pastilles

  • Co-rotating Twin-Screw Extruder with gravimetric feeders

  • Strand cooling bath

  • Pelletizer

3.1.2. Experimental Workflow: Twin-Screw Extrusion

TSE_Workflow cluster_prep Preparation cluster_extrusion Extrusion Process cluster_post Post-Processing Dry Dry Polymer & DSTDP Calibrate Calibrate Feeders Dry->Calibrate Ensure accurate dosing Feed Feed Polymer & DSTDP Calibrate->Feed Starve feeding Melt Melting & Conveying Feed->Melt Mix Dispersive & Distributive Mixing Melt->Mix Melt->Mix Kneading blocks Vent Devolatilization Mix->Vent Mix->Vent Remove volatiles Extrude Extrude Strand Vent->Extrude Cool Cool Strand Extrude->Cool Pelletize Pelletize Cool->Pelletize

Caption: Workflow for DSTDP dispersion via Twin-Screw Extrusion.

3.1.3. Step-by-Step Methodology

  • Material Preparation: Dry the polymer resin and DSTDP in a vacuum oven at an appropriate temperature (e.g., 80°C for 4 hours for polypropylene) to remove any residual moisture.

  • Feeder Calibration: Calibrate the gravimetric feeders for both the polymer and DSTDP to ensure accurate and consistent feed rates.

  • Extruder Setup:

    • Temperature Profile: Set a temperature profile that ensures the polymer is fully molten in the mixing zones. A typical profile for polypropylene would be: Feed zone (30-50°C) -> Conveying zones (180-200°C) -> Mixing zones (210-230°C) -> Die (220°C).

    • Screw Configuration: The screw design is critical for dispersion. A typical configuration includes conveying elements in the initial zones, followed by kneading blocks in the mixing zones to impart high shear.[3][8] Reverse conveying elements can be used to increase residence time and mixing intensity.[6][9]

  • Compounding:

    • Start the extruder at a low screw speed (e.g., 100 rpm).

    • Begin feeding the polymer resin. Once a stable melt flow is established, start feeding the DSTDP. Starve feeding, where the feed rate is less than the conveying capacity of the screws, is recommended for better process control.[12][13]

    • Gradually increase the screw speed to the desired level (e.g., 200-400 rpm). Higher screw speeds generally lead to better dispersion but can also cause polymer degradation if excessive.[14][15]

  • Downstream Processing:

    • The extruded polymer strand is passed through a water bath for cooling.

    • The cooled strand is then fed into a pelletizer to produce compounded pellets.

  • Equilibration: Allow the system to run for at least 5-10 minutes to reach a steady state before collecting samples for analysis.

Protocol 2: Internal Batch Mixing

Internal batch mixers, such as the Brabender Plasti-Corder, are excellent for small-scale compounding and formulation development.[16][17]

3.2.1. Materials and Equipment

  • Polymer resin (e.g., Polypropylene, Polyethylene)

  • This compound (DSTDP) powder or pastilles

  • Internal Batch Mixer (e.g., Brabender Plasti-Corder) with appropriate mixing blades (e.g., roller or Banbury type)[18]

3.2.2. Experimental Workflow: Internal Batch Mixing

Brabender_Workflow cluster_prep Preparation cluster_mixing Mixing Process cluster_post Post-Processing Preheat Preheat Mixer Weigh Weigh Polymer & DSTDP Preheat->Weigh Add_Polymer Add Polymer Weigh->Add_Polymer Melt_Polymer Melt & Flux Polymer Add_Polymer->Melt_Polymer Monitor Torque Add_DSTDP Add DSTDP Melt_Polymer->Add_DSTDP After fluxing Mix Melt Mix Add_DSTDP->Mix Set time & speed Extract Extract Compound Mix->Extract Cool Cool & Prepare for Analysis Extract->Cool

Caption: Workflow for DSTDP dispersion via Internal Batch Mixer.

3.2.3. Step-by-Step Methodology

  • Mixer Preparation: Preheat the mixing bowl to the desired processing temperature (e.g., 210°C for polypropylene).

  • Material Preparation: While the mixer is preheating, weigh the required amounts of polymer and DSTDP.

  • Compounding:

    • Start the rotors at a set speed (e.g., 50-60 rpm).

    • Add the polymer to the mixing chamber.[17]

    • Monitor the torque curve. The torque will initially increase as the polymer melts and then decrease as it becomes fully molten (fluxes).

    • Once the polymer has fluxed (indicated by a steady torque reading), add the DSTDP.

    • Continue mixing for a predetermined time (e.g., 5-10 minutes) to ensure homogeneous dispersion.[17]

  • Sample Collection:

    • Stop the rotors and carefully remove the molten compound from the mixing chamber.

    • Immediately press the compound into a thin sheet using a compression molder or allow it to cool for subsequent analysis.

Characterization of Dispersion Quality

A quantitative assessment of DSTDP dispersion is crucial for correlating processing parameters with material performance. Scanning Electron Microscopy (SEM) is a powerful technique for this purpose.[19]

Protocol 3: Quantitative SEM Analysis of DSTDP Dispersion

4.1.1. Sample Preparation

  • Cryo-ultramicrotomy: To obtain a smooth surface for imaging and to prevent smearing of the relatively soft DSTDP, it is recommended to prepare the sample surface by cryo-ultramicrotomy.[20][21] This involves cooling the sample in liquid nitrogen and then cutting a thin section with a diamond knife.

  • Coating: The prepared surface should be coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[21]

4.1.2. SEM Imaging

  • Use a high-resolution Scanning Electron Microscope.

  • Employ backscattered electron (BSE) imaging mode. The difference in atomic number between the sulfur in DSTDP and the carbon and hydrogen in the polymer will provide compositional contrast, making the DSTDP domains visible.

  • Acquire images at various magnifications from multiple, randomly selected areas of the sample to ensure a representative analysis.

4.1.3. Quantitative Image Analysis

Image analysis software, such as ImageJ, can be used for the quantitative characterization of dispersion.[22][23]

  • Image Calibration: Set the scale of the SEM images in the software.

  • Thresholding: Convert the grayscale SEM images into binary (black and white) images to segment the DSTDP particles from the polymer matrix.

  • Particle Analysis: Use the particle analysis function to measure the area, size distribution, and shape of the DSTDP domains.

  • Dispersion Metrics: Calculate quantitative dispersion metrics, such as:

    • Agglomerate Size Distribution: A histogram showing the frequency of different particle sizes. A narrow distribution with a small average size indicates good dispersion.

    • Area Fraction: The percentage of the total image area occupied by DSTDP particles.

    • Nearest Neighbor Distance: The average distance between the centroids of adjacent particles. A larger and more uniform nearest neighbor distance suggests better dispersion.

Data Presentation and Interpretation

The results of the dispersion analysis should be presented in a clear and concise manner to allow for easy comparison between different processing conditions.

Table 1: Effect of TSE Screw Speed on DSTDP Dispersion in Polypropylene

Screw Speed (rpm)Average DSTDP Particle Size (µm²)Standard DeviationNearest Neighbor Distance (µm)Tensile Strength (MPa) (ASTM D638)
10015.25.825.132.5
2008.72.135.834.2
3004.11.348.335.1
4003.51.152.635.5

Note: The data presented in this table is illustrative and will vary depending on the specific polymer, DSTDP concentration, and processing equipment.

Conclusion

The optimal dispersion of this compound in polymer matrices is paramount for achieving its full potential as a secondary antioxidant. By carefully selecting the melt blending technique and optimizing key processing parameters such as temperature, screw speed, and screw design, a homogeneous distribution of DSTDP can be achieved. This guide provides a framework of detailed protocols and characterization methods to enable researchers and professionals to systematically approach the challenge of additive dispersion, ultimately leading to the development of more durable and reliable polymer products. The principles and methodologies outlined herein are grounded in the fundamental concepts of polymer processing and material science, providing a robust foundation for further innovation in this field.

References

Application Notes and Protocols: The Role of Distearyl Thiodipropionate (DSTDP) in Preventing Thermal Degradation of Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Thermal Stability in Adhesives

Adhesives, particularly hot-melt adhesives (HMAs), are indispensable in countless industrial applications. Their efficacy relies on being applied in a molten state at high temperatures, often ranging from 150°C to 200°C.[1][2] This aggressive thermal environment, combined with the presence of oxygen, initiates a process of thermal-oxidative degradation.[3] This degradation is not a mere cosmetic issue; it fundamentally alters the adhesive's chemical structure and rheological properties, leading to catastrophic failures in application and end-use performance.

Manifestations of thermal degradation include:

  • Viscosity Fluctuation: Typically a sharp decrease in viscosity due to polymer chain scission, disrupting the precision of application equipment.[3][4]

  • Color Degradation: The formation of chromophores leads to yellowing or darkening of the adhesive, which is unacceptable in many consumer-facing products.[2]

  • Char and Skin Formation: The creation of insoluble gels and surface skins that can clog applicator nozzles and degrade bond quality.[1][2]

  • Loss of Mechanical Properties: A reduction in tack, cohesive strength, and adhesive performance, compromising bond integrity.[3]

To counteract these effects, formulators rely on sophisticated antioxidant systems. This guide provides an in-depth analysis of Distearyl Thiodipropionate (DSTDP), a highly effective secondary antioxidant, and its synergistic role in preserving adhesive integrity. We will explore its mechanism of action and provide detailed protocols for researchers and scientists to validate its performance.

The Mechanism of Thermal-Oxidative Degradation

The degradation of the polymer backbone in an adhesive follows a well-understood auto-oxidation pathway, which is a free-radical chain reaction. This process can be broken down into three key stages: Initiation, Propagation, and Termination.

  • Initiation: Heat, shear, or impurities trigger the formation of initial free radicals (R•) from the polymer chain (RH).

  • Propagation: This is a self-accelerating cycle. The initial radical (R•) reacts rapidly with oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical (R•). The cycle continues, amplifying the degradation.

  • Termination: Radicals combine to form stable, non-radical products, but this process is often too slow to prevent significant damage.

The hydroperoxides (ROOH) formed during propagation are particularly insidious. They are thermally unstable and readily decompose into two new, highly destructive radicals—the alkoxy (RO•) and hydroxyl (•OH) radicals—which further accelerate the propagation stage.

Polymer Polymer Backbone (RH) Radical Free Radical (R•) Polymer->Radical Initiation (Heat, Shear) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH (forms new R•) Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation NewRadicals Alkoxy (RO•) + Hydroxyl (•OH) Radicals Hydroperoxide->NewRadicals Decomposition (Heat) NewRadicals->Polymer Accelerated Attack on Polymer Chains

Figure 1: The auto-oxidation cycle responsible for adhesive degradation. Hydroperoxides are key intermediates that accelerate the process.

The Synergistic Dual-Intervention Strategy

Relying on a single type of antioxidant is inefficient. A robust stabilization package employs a synergistic blend of primary and secondary antioxidants that intervene at different points in the degradation cycle.[5]

Primary Antioxidants: Radical Scavengers

Primary antioxidants are typically sterically hindered phenols (e.g., tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)]methane). They function by donating a hydrogen atom to the highly reactive peroxy radicals (ROO•).[5] This action terminates the propagation cycle by converting the peroxy radical into a stable hydroperoxide, while the antioxidant itself becomes a stable, non-propagating radical. While essential, this process consumes the primary antioxidant and still produces hydroperoxides.[5]

Secondary Antioxidants: The Role of DSTDP

This is where this compound (DSTDP) demonstrates its critical value. DSTDP is a thioester-type secondary antioxidant that functions as a highly efficient hydroperoxide decomposer.[6] It targets and neutralizes the hydroperoxides (ROOH) generated during the propagation phase, converting them into stable, harmless alcohols.[7][8]

The mechanism involves the sulfur atom in the thioester being oxidized to various states (e.g., sulfenic and sulfonic acids), while the hydroperoxide is reduced.[8] This intervention is crucial for two reasons:

  • Prevents Radical Proliferation: By eliminating hydroperoxides, DSTDP prevents their decomposition into the aggressive alkoxy and hydroxyl radicals that would otherwise dramatically accelerate degradation.[5]

  • Preserves the Primary Antioxidant: DSTDP reduces the overall oxidative stress on the system, significantly slowing the consumption of the more expensive primary antioxidant and extending the long-term thermal stability of the adhesive.[6][9]

Synergistic Antioxidant Mechanism Polymer Polymer Backbone (RH) Radical Free Radical (R•) Polymer->Radical Heat Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH PrimaryAO Primary Antioxidant (Hindered Phenol) Peroxy->PrimaryAO Intervention 1: Radical Scavenging SecondaryAO Secondary Antioxidant (DSTDP) Hydroperoxide->SecondaryAO Intervention 2: Peroxide Decomposition Degradation Degradation Hydroperoxide->Degradation Decomposition (Leads to more radicals) StableAlcohol Stable Alcohol (ROH) SecondaryAO->StableAlcohol

Figure 2: The dual-intervention mechanism of a synergistic antioxidant system. DSTDP decomposes hydroperoxides, preventing further radical formation.

Performance Data and Formulation Guidelines

DSTDP is a versatile additive compatible with a wide range of polymers used in adhesives, including polyolefins, EVA, and styrenic block copolymers.[10]

Table 1: Typical Properties of this compound (DSTDP)

Property Value Source
Chemical Name Dioctadecyl 3,3'-thiodipropionate [11]
CAS Number 693-36-7
Appearance White crystalline powder or granules [12][13]
Melting Point 63.5 - 68.5 °C [12][13]
Volatility Low [6]

| Recommended Loading Level | 0.05 - 1.0% by weight | |

Table 2: Illustrative Performance in a Hot-Melt Adhesive Formulation (Data is representative and will vary based on the specific formulation and test conditions.)

Formulation Viscosity Change after 96h @ 175°C Color Change (Gardner Scale) after 96h @ 175°C
Control (No Antioxidant) -60% > 8
Primary AO only (0.3% Hindered Phenol) -25% 4 - 5

| Synergistic Blend (0.3% Hindered Phenol + 0.5% DSTDP) | < -5% | < 2 |

This illustrative data highlights the dramatic improvement in stability. While the primary antioxidant offers moderate protection, the synergistic blend containing DSTDP virtually eliminates viscosity loss and color formation, demonstrating its critical role in long-term heat stability.

Experimental Protocols for Efficacy Validation

To empirically determine the effectiveness of DSTDP in a specific adhesive formulation, a series of standardized tests must be conducted. The following protocols provide a comprehensive framework for this evaluation.

cluster_prep Formulation & Preparation cluster_initial T₀ Analysis (Baseline) cluster_aging Accelerated Aging cluster_final Tₙ Analysis (Post-Aging) Formulate Prepare Adhesive Batches (Control vs. Stabilized) InitialVisc Measure Initial Melt Viscosity Formulate->InitialVisc Split Samples InitialColor Measure Initial Color Formulate->InitialColor Split Samples InitialFTIR Acquire Initial FTIR Spectrum Formulate->InitialFTIR Split Samples Aging Thermal Aging (e.g., 96h @ 175°C) InitialVisc->Aging Compare Compare Results & Quantify Stability InitialVisc->Compare InitialColor->Aging InitialColor->Compare InitialFTIR->Aging InitialFTIR->Compare FinalVisc Measure Final Melt Viscosity Aging->FinalVisc FinalColor Measure Final Color Aging->FinalColor FinalFTIR Acquire Final FTIR Spectrum Aging->FinalFTIR FinalRheo Perform Rheological Analysis (Optional) Aging->FinalRheo FinalVisc->Compare FinalColor->Compare FinalFTIR->Compare FinalRheo->Compare

Figure 3: A comprehensive experimental workflow for evaluating the performance of DSTDP in an adhesive formulation.
Protocol 1: Accelerated Thermal Aging of Hot-Melt Adhesives

  • Causality: This protocol, based on the principles of ASTM D4499, simulates the prolonged exposure to high temperatures that an adhesive experiences in a melt tank during production.[1][2] By comparing properties before and after aging, we can directly quantify the degree of thermal degradation and the protective effect of the antioxidant package.

  • Materials & Equipment:

    • Laboratory oven with air circulation, capable of maintaining ±2°C.

    • Glass beakers (250 mL).

    • Rotational viscometer with a temperature-controlled chamber (e.g., Brookfield Thermosel).

    • Adhesive components (polymer, tackifier, wax, etc.).

    • Primary antioxidant and DSTDP.

    • Analytical balance.

  • Methodology:

    • Formulation: Prepare at least two batches of the adhesive.

      • Control: Adhesive formulation with only the primary antioxidant (e.g., 0.3% w/w).

      • Test Sample: The same formulation containing both the primary antioxidant (0.3% w/w) and DSTDP (e.g., 0.5% w/w).

    • Baseline Measurement (T₀): For each batch, take an initial sample and immediately measure its melt viscosity at the target application temperature (e.g., 175°C). Record this as the initial viscosity.

    • Aging: Place 100g of each batch into separate, labeled glass beakers. Place the beakers in the preheated oven at the test temperature (e.g., 175°C).

    • Interim & Final Measurements (Tₙ): After specified time intervals (e.g., 24, 48, 72, and 96 hours), carefully remove the beakers from the oven.

    • Observation: Visually inspect for skin formation, charring, or phase separation.

    • Viscosity Measurement: Take a sample from the center of the molten adhesive and measure its viscosity at the same temperature as the baseline measurement.

    • Data Analysis: Calculate the percent change in viscosity for each sample at each time point relative to its T₀ value. A stable viscosity indicates superior thermal stability.

Protocol 2: Chemical Characterization of Degradation via FTIR Spectroscopy
  • Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying changes in the chemical functional groups of a material.[14] Oxidative degradation of polymers invariably leads to the formation of carbonyl (C=O) and hydroxyl (-OH) groups. By comparing the FTIR spectra of unaged and aged samples, we can obtain direct chemical evidence of degradation and the efficacy of DSTDP in preventing it.[15]

  • Materials & Equipment:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Adhesive samples from Protocol 1 (both T₀ and post-aging).

  • Methodology:

    • Sample Preparation: Take a small portion of the adhesive sample (a few milligrams). If solid, ensure it makes good contact with the ATR crystal. If molten, a thin film can be cast directly onto the crystal and allowed to cool.

    • Background Scan: Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and run a background spectrum.

    • Sample Scan (T₀): Place the unaged (T₀) sample onto the crystal and acquire its spectrum.

    • Sample Scan (Tₙ): Clean the crystal thoroughly and repeat the process for the aged sample from the final time point of Protocol 1.

    • Spectral Analysis: Overlay the spectra of the aged and unaged samples. Look for characteristic changes:

      • Carbonyl Peak: The appearance or significant growth of a broad peak in the 1700-1750 cm⁻¹ region is a definitive indicator of oxidation.

      • Hydroxyl Peak: The appearance or broadening of a peak in the 3200-3500 cm⁻¹ region indicates the formation of hydroxyl groups.

    • Interpretation: A sample stabilized with DSTDP should show minimal or no growth in these oxidative peaks compared to the unstabilized or poorly stabilized control, providing clear chemical validation of its protective action.

Protocol 3: Rheological Analysis of Thermally Aged Adhesives
  • Causality: Rheology provides a more detailed understanding of the viscoelastic properties of the adhesive than a simple viscosity measurement.[16][17] Thermal degradation, especially polymer chain scission, will cause a decrease in the storage modulus (G'), which represents the elastic component of the material. This protocol measures that change.

  • Materials & Equipment:

    • Rotational rheometer with parallel plate geometry and a temperature-controlled chamber (e.g., Peltier plate).

    • Adhesive samples from Protocol 1 (both T₀ and post-aging).

  • Methodology:

    • Sample Loading: Place a small amount of the adhesive sample onto the lower plate of the rheometer, preheated to a temperature where the material is soft enough to be molded (e.g., 120°C).

    • Gap Setting: Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

    • Temperature Sweep: Perform a dynamic temperature ramp, for instance from 180°C down to 30°C, at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.

    • Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of temperature.

    • Analysis: Compare the temperature sweep curves for the unaged (T₀) and aged samples. A significant drop in G' and η* across the temperature range for the aged sample indicates a reduction in molecular weight due to thermal degradation. The DSTDP-stabilized sample should exhibit a curve that is much closer to the unaged baseline.

Conclusion

This compound is not merely an optional additive but a cornerstone of modern, high-performance adhesive formulation. Its role as a secondary antioxidant, working in synergy with primary radical scavengers, provides a robust, dual-intervention defense against thermal-oxidative degradation. By efficiently decomposing harmful hydroperoxides, DSTDP preserves the polymer backbone, maintains critical physical properties like viscosity and color, and extends the functional lifetime of the adhesive.[5] The experimental protocols detailed herein provide a clear and reliable framework for researchers to quantify this protective effect, enabling the development of more durable and reliable adhesive systems.

References

Troubleshooting & Optimization

Technical Support Center: Distearyl Thiodipropionate (DSTDP) Dispersion in Polyolefin Films

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for optimizing the dispersion of Distearyl Thiodipropionate (DSTDP) in polyolefin films. This guide is designed for researchers and polymer scientists encountering challenges with achieving uniform additive distribution. Poor dispersion can compromise the antioxidant efficacy of DSTDP, leading to premature film degradation, aesthetic defects, and inconsistent product performance.

This resource provides in-depth troubleshooting, preventative strategies, and validated analytical protocols to help you diagnose and resolve dispersion issues effectively.

Understanding the Challenge: The "Why" Behind Poor Dispersion

This compound (DSTDP) is a secondary thioester antioxidant critical for the long-term thermal stability of polyolefins like polyethylene (PE) and polypropylene (PP).[1][2] It functions by decomposing hydroperoxides, which are formed during the auto-oxidation of the polymer, thereby interrupting the degradation chain reaction.[3] However, its effectiveness is fundamentally dependent on its uniform dispersion throughout the polymer matrix.

Several factors contribute to dispersion problems:

  • Polarity Mismatch: Polyolefins are non-polar, whereas DSTDP, an ester, possesses a degree of polarity. This inherent incompatibility can lead to agglomeration.

  • Melting Point Discrepancy: DSTDP has a melting point range of approximately 63.5–68.5°C.[4] If the polymer processing temperature in the initial stages of mixing is not sufficiently high to fully melt and incorporate the DSTDP, solid particles will persist.

  • Insufficient Shear: The mechanical forces during compounding (e.g., in an extruder) are crucial for breaking down additive agglomerates and distributing them evenly.[5]

  • Additive Loading: At higher concentrations, the likelihood of particle agglomeration increases significantly.

Poor dispersion manifests as localized areas of unprotected polymer, which can act as initiation sites for degradation. It can also lead to physical defects in the film, such as gels, specks, or surface blooming, where the additive migrates to the surface.

Troubleshooting Guide: Question & Answer Format

This section addresses common observations and provides a logical path to resolving them.

Q1: My polyolefin film has visible specks and a hazy appearance after extrusion. How can I confirm this is due to poor DSTDP dispersion?

A1: Visual defects are a primary indicator. To confirm, a multi-step approach is recommended:

  • Root Cause Analysis: First, rule out other common causes of film defects such as polymer contamination, degraded polymer gels, or other undispersed additives.

  • Microscopic Analysis (Definitive Diagnosis): The most direct method is to use Scanning Electron Microscopy (SEM).[6][7][8] An SEM analysis of the film's cross-section can reveal agglomerates of the additive. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), which can map the elemental composition, you can definitively identify these agglomerates as sulfur-rich, confirming they are DSTDP.[9][10]

  • Thermal Analysis (Indirect Evidence): Differential Scanning Calorimetry (DSC) can sometimes provide clues.[11] A poorly dispersed, crystalline additive may show a distinct, sharp melting peak separate from the polymer's melting range. While not definitive on its own, a change in this peak after adjusting processing conditions can indicate improved dispersion.

Q2: I've confirmed DSTDP agglomerates. My processing temperature is well above DSTDP's melting point. What should I try next?

A2: High temperature alone does not guarantee good dispersion; mechanical shear is equally important. Focus on enhancing the mixing energy:

  • Increase Screw Speed: In a twin-screw extruder, increasing the screw speed imparts more shear force on the molten polymer and additive mixture, which helps to break down agglomerates.[12]

  • Optimize Screw Design: The configuration of the screw elements is critical. Incorporate more kneading or mixing elements in the screw design to enhance both dispersive and distributive mixing.[5] Dispersive mixing breaks down agglomerates, while distributive mixing spreads them evenly.

  • Decrease Throughput Rate: Reducing the extrusion rate increases the residence time of the material in the extruder, allowing for more thorough mixing.[12]

The relationship between these parameters is crucial. A systematic approach, like a Design of Experiments (DoE), can help identify the optimal balance for your specific system.[13][14]

Q3: I am using a masterbatch to introduce DSTDP, but still see dispersion issues. Isn't masterbatching supposed to solve this?

A3: Masterbatching is a preferred method, but its success depends on the masterbatch quality and its compatibility with your bulk polymer.[15]

  • Check Masterbatch Carrier Resin: The carrier resin for the DSTDP masterbatch must be highly compatible with your primary polyolefin. A significant mismatch in Melt Flow Index (MFI) between the masterbatch carrier and the bulk resin can hinder uniform let-down and mixing.[15]

  • Evaluate Masterbatch Quality: The DSTDP must be well-dispersed within the masterbatch itself. Request a technical data sheet from your supplier or perform an SEM analysis on the masterbatch pellets to verify the primary dispersion quality.

  • Masterbatch Let-Down Ratio (LDR): Ensure your LDR is appropriate. If the ratio is too low, you may not be adding enough masterbatch for it to distribute evenly. Conversely, an excessively high concentration can also lead to issues.

  • Pre-Blending: While masterbatches are designed for direct addition, a simple dry pre-blend of the masterbatch pellets with your base resin before adding to the hopper can sometimes improve initial distribution.

Q4: My film looks good initially, but a cloudy film develops on the surface after a few days. What is causing this "blooming"?

A4: This phenomenon is called "blooming" or "migration" and occurs when the additive is not fully compatible or is oversaturated in the polymer matrix.

  • Causality: Blooming happens when the concentration of DSTDP exceeds its solubility limit in the polyolefin at a given temperature. The incompatible molecules migrate to the surface to minimize thermodynamic strain.

  • Solutions:

    • Reduce DSTDP Concentration: Evaluate if the current loading level is necessary. Often, concentrations can be optimized to be effective without exceeding the solubility limit. DSTDP works synergistically with primary antioxidants (like hindered phenols); ensure your overall antioxidant package is well-balanced.[3][4]

    • Improve Compatibility: Consider using a compatibilizer or a dispersing aid. These are additives designed to improve the interfacial adhesion between the polymer and other additives.[12] Low molecular weight waxes or functionalized polyolefins can serve this purpose.[16]

    • Review Cooling Rate: Rapid quenching during the film blowing process can sometimes trap additives in a non-equilibrium state, leading to subsequent migration. Experiment with the frost line height and cooling air velocity to see if a modified cooling profile helps.[17]

Proactive Troubleshooting & Prevention Workflow

A systematic approach can prevent dispersion issues before they arise. The following workflow illustrates a logical sequence for process optimization.

DSTDP_Troubleshooting cluster_0 Problem Identification cluster_1 Process Parameter Optimization cluster_2 Material & Formulation Review cluster_3 Validation Problem Observe Film Defects (Specks, Haze, Bloom) Confirm Confirm DSTDP Agglomeration (SEM-EDS Analysis) Problem->Confirm Is it DSTDP? Temp Increase Melt Temperature (Ensure full DSTDP melt) Confirm->Temp Start Optimization Shear Increase Mixing Shear (Higher Screw Speed, Kneading Blocks) Temp->Shear Validate Re-analyze Film (SEM, DSC, Haze Meter) Temp->Validate Time Increase Residence Time (Lower Throughput) Shear->Time Shear->Validate Masterbatch Evaluate Masterbatch (Carrier MFI, Quality) Time->Masterbatch If problem persists Time->Validate Compatibilizer Add Dispersing Aid/ Compatibilizer Masterbatch->Compatibilizer Masterbatch->Validate Concentration Optimize DSTDP Loading (Check for Oversaturation) Compatibilizer->Concentration Compatibilizer->Validate Concentration->Validate Validate->Shear Iterate Result Dispersion Optimized Validate->Result Success

Caption: A systematic workflow for troubleshooting poor DSTDP dispersion.

Frequently Asked Questions (FAQs)

  • What is the typical loading level for DSTDP in polyolefin films?

    • Typical use levels range from 0.1% to 0.5% by weight. It is often used in combination with a primary phenolic antioxidant at a ratio between 1:1 and 3:1 (DSTDP:Phenolic). The optimal level depends on the polymer type, processing conditions, and end-use application requirements.

  • Can DSTDP degrade during processing if the temperature is too high?

    • DSTDP exhibits good thermal stability for typical polyolefin processing temperatures (180-250°C). However, like all organic additives, excessive temperatures or prolonged residence times in the extruder can lead to some degradation. Always refer to the supplier's technical data sheet for specific thermal stability information.

  • Are there alternatives to DSTDP if dispersion issues cannot be resolved?

    • Yes, other thioester antioxidants like dilauryl thiodipropionate (DLTDP) exist.[18] DLTDP has a lower melting point, which can sometimes aid in dispersion, but it may also be more volatile. Alternatively, phosphite-based secondary antioxidants can be used. However, switching stabilizers requires a full re-evaluation of the formulation for performance and compatibility.

  • How does the polyolefin grade (e.g., LLDPE vs. HDPE) affect DSTDP dispersion?

    • The polymer's morphology and rheology play a significant role. Higher density polyolefins like HDPE are more crystalline and may have lower solubility for additives compared to LDPE.[19] The melt viscosity of the polymer also affects the amount of shear generated during compounding; higher viscosity melts generally lead to better dispersive mixing.[5]

Experimental Protocols

Protocol 1: Sample Preparation for SEM Analysis
  • Sample Excision: Carefully cut a small section (approx. 5mm x 5mm) from the area of the film exhibiting the defect.

  • Cryo-fracturing: Immerse the sample in liquid nitrogen for 60 seconds to make it brittle.

  • Fracturing: While still cold, quickly snap the sample using two pairs of forceps. This creates a clean fracture surface for cross-sectional viewing, minimizing smearing artifacts that can occur with cutting at room temperature.

  • Mounting: Securely mount the fractured sample onto an SEM stub using conductive carbon tape, with the fractured surface facing upwards.

  • Sputter Coating: To prevent charging under the electron beam, apply a thin conductive coating (e.g., gold or carbon) to the sample using a sputter coater.[10] The sample is now ready for SEM-EDS analysis.

Protocol 2: DSC Analysis for Dispersion Assessment
  • Sample Preparation: Using a punch, cut a small, uniform disc (5-10 mg) from the polyolefin film. Place the sample into a standard aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.[11]

  • Thermal Program:

    • Heating Scan 1: Heat the sample from room temperature (e.g., 25°C) to a temperature well above the polymer's melting point (e.g., 220°C for PE) at a controlled rate (e.g., 10°C/min). This scan erases the material's prior thermal history.

    • Cooling Scan: Cool the sample back down to room temperature at a controlled rate (e.g., 10°C/min).

    • Heating Scan 2: Heat the sample again to 220°C at 10°C/min. This second heating scan provides data on the material's intrinsic thermal properties.

  • Data Analysis: Analyze the thermogram from the second heating scan. Look for a small, distinct endothermic peak around the melting point of DSTDP (63-69°C). A sharp, well-defined peak suggests the presence of undispersed, crystalline DSTDP. A broad, shallow, or absent peak in this region suggests better dispersion and dissolution of the additive in the polymer matrix. Compare scans from "good" and "bad" film samples to establish a correlation.[20]

Mechanism of Action: DSTDP as a Hydroperoxide Decomposer

The primary role of DSTDP is to prevent the auto-catalytic degradation cycle in polymers. It acts as a hydroperoxide decomposer.

DSTDP_Mechanism Polymer Polymer (P-H) Radical Polymer Radical (P•) Polymer->Radical + O₂, Heat, Shear Peroxy Polymer Peroxy Radical (POO•) Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (POOH) (Unstable) Peroxy->Hydroperoxide + P-H Alkoxy Alkoxy Radical (PO•) Hydroperoxide->Alkoxy Decomposes to more radicals Hydroxy Hydroxy Radical (•OH) Hydroperoxide->Hydroxy Decomposes to more radicals DSTDP DSTDP (Thioester) Hydroperoxide->DSTDP Reacts With ChainScission Chain Scission & Degradation Alkoxy->ChainScission Hydroxy->ChainScission StableProducts Stable, Non-Radical Products DSTDP->StableProducts Converts to

Caption: DSTDP interrupts the polymer degradation cycle by converting unstable hydroperoxides into stable products.

By following the diagnostic and optimization steps outlined in this guide, researchers and scientists can systematically overcome the challenges of DSTDP dispersion, ensuring the long-term stability and performance of their polyolefin film products.

References

Technical Support Center: Investigating the Hydrolysis of Distearyl Thiodipropionate (DSTDP) in Humid Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of Distearyl Thiodipropionate (DSTDP) in humid environments. As a secondary thioester antioxidant, DSTDP is crucial for stabilizing a wide range of formulations by scavenging peroxides.[1] However, its ester linkages are susceptible to hydrolysis, a process accelerated by moisture, which can compromise its function and the stability of your product. This resource is designed to help you anticipate, identify, and resolve challenges related to DSTDP stability.

Section 1: The Chemistry of DSTDP Hydrolysis

DSTDP is a diester of thiodipropionic acid and stearyl alcohol.[2] Its antioxidant efficacy relies on the integrity of its thioether and ester functional groups. In the presence of water, particularly under elevated temperatures or at non-neutral pH, the ester bonds can break. This reaction, known as hydrolysis, degrades DSTDP into its constituent parts: one molecule of thiodipropionic acid and two molecules of stearyl alcohol.

The primary consequence of this degradation is the loss of DSTDP's peroxide-scavenging ability, which can leave a formulation vulnerable to oxidative damage.[3][4] Furthermore, the generation of thiodipropionic acid, an acidic species, can alter the pH of a formulation, potentially affecting the stability of other excipients or the active pharmaceutical ingredient (API).

Hydrolysis_Pathway DSTDP This compound (DSTDP) C₄₂H₈₂O₄S Products DSTDP->Products + 2 H2O Water (H₂O) (from humidity) H2O->Products TDPA Thiodipropionic Acid C₆H₁₀O₄S Products->TDPA  Hydrolysis Stearyl_Alcohol Stearyl Alcohol (x2) C₁₈H₃₈O Products->Stearyl_Alcohol Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation P1 Accurately weigh sample P2 Dissolve in appropriate solvent P1->P2 P3 Filter sample (if necessary) P2->P3 A1 Inject sample onto RP-HPLC system P3->A1 A2 Run gradient elution method A1->A2 D1 Identify peaks by retention time A2->D1 D2 Quantify using calibration curves D1->D2 D3 Calculate % Hydrolysis & remaining DSTDP D2->D3

References

Technical Support Center: Troubleshooting Blooming & Exudation of Distearyl Thiodipropionate (DSTDP) in Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in polymer science and drug development. This resource provides in-depth troubleshooting guidance for issues related to the blooming and exudation of Distearyl Thiodipropionate (DSTDP), a widely used secondary antioxidant. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose, resolve, and prevent these common processing challenges.

Introduction to DSTDP Blooming

This compound (DSTDP) is a thioester-type antioxidant crucial for protecting polymers like polyethylene (PE) and polypropylene (PP) from thermal oxidative degradation.[1] It functions by scavenging peroxides that form during high-temperature processing.[1][2] However, like many polymer additives, DSTDP can migrate to the surface of the plastic part over time, a phenomenon known as "blooming" or "exudation."[3][4][5] This results in a visible surface defect, which can manifest as a white powder, a waxy film, or an oily residue, negatively impacting the product's appearance, printability, and sealing properties.[3][5][6][7]

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of DSTDP blooming on my plastic parts?

The migration of DSTDP to the polymer surface is fundamentally a diffusion process driven by a concentration gradient and is governed by several key factors.[5] Blooming occurs when the additive's solubility in the polymer matrix is exceeded, leading to phase separation.[3][6]

Core Causative Factors:

  • Poor Compatibility/Solubility: The polarity and molecular structure of both the DSTDP and the polymer matrix must be compatible.[3][8] DSTDP, being a relatively non-polar molecule, has limited solubility in highly crystalline or polar polymers. When the concentration surpasses this solubility threshold, the excess DSTDP is expelled to the surface.[3]

  • Over-concentration: Exceeding the recommended dosage of DSTDP is a primary driver of blooming.[3][5] Once the polymer is saturated, any additional DSTDP will be prone to migration. The recommended concentration for DSTDP typically ranges from 0.05% to 1.0% by polymer weight, depending on the application and synergy with other additives.[1]

  • Low Molecular Weight: While DSTDP itself has a relatively high molecular weight (683.18 g/mol ), lower molecular weight species in the formulation, including other additives or oligomers, can increase the free volume within the polymer, creating pathways for DSTDP to migrate.[3][5][9]

  • Processing Conditions: High processing temperatures can increase the mobility of DSTDP molecules within the polymer melt.[5] If the cooling process is too slow, it allows more time for the molecules to migrate to the surface before the polymer solidifies and traps them in the bulk.

  • Polymer Crystallinity: The diffusion of additives is significantly slower in crystalline regions compared to amorphous regions.[3] Therefore, polymers with higher crystallinity have less amorphous volume to accommodate the DSTDP molecules, increasing the likelihood of blooming.[5][10]

Q2: I've observed a hazy film on my polypropylene (PP) parts. How can I confirm it is DSTDP?

Identifying the surface contaminant is the crucial first step in troubleshooting. Several analytical techniques can definitively identify the bloomed substance.

Recommended Analytical Workflow:

  • Surface Sampling: Carefully remove the surface residue. This can be done by wiping the surface with a solvent-moistened cloth (e.g., using isopropanol or hexane), scraping the surface with a clean blade, or performing a surface wash.[3][6]

  • Spectroscopic Analysis: The most common and effective method is Fourier Transform Infrared Spectroscopy (FTIR), particularly with an Attenuated Total Reflectance (ATR) accessory.[3][6]

    • Procedure: Place the collected residue or the bloomed plastic part directly onto the ATR crystal.

    • Interpretation: Compare the resulting spectrum with a reference spectrum of pure DSTDP. Key characteristic peaks for DSTDP will be present, including those corresponding to its ester and thioether functional groups.

  • Microscopic and Advanced Surface Analysis: For more detailed characterization, especially for very thin layers of bloom:

    • Scanning Electron Microscopy (SEM): Can reveal the morphology of the bloomed crystals on the surface.[3]

    • Atomic Force Microscopy with Infrared Spectroscopy (AFM-IR): This powerful technique can provide both topographical maps and chemical identification at the nanoscale, capable of identifying deposits as thin as a few nanometers.[3][11]

    • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Offers extremely high surface sensitivity for identifying the molecular composition of the outermost surface layer.[12]

Experimental Protocol: Surface Analysis via ATR-FTIR

  • Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are clean and a background spectrum has been collected.

  • Sample Preparation:

    • For scraped bloom: Place a small amount of the powdered or waxy residue directly onto the center of the ATR diamond crystal.

    • For direct part analysis: Press the hazy surface of the plastic part firmly and evenly against the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.

  • Analysis: Process the spectrum (e.g., baseline correction) and compare it against a spectral library containing the reference spectrum for DSTDP.

Q3: How can I adjust my formulation to prevent DSTDP blooming?

Formulation optimization is key to achieving long-term stability and preventing additive migration.

Strategies for Formulation Adjustment:

  • Optimize DSTDP Concentration: This is the most straightforward approach. Conduct a design of experiments (DOE) to determine the minimum effective concentration of DSTDP that provides the required antioxidant protection without exceeding its solubility limit in the polymer.[3]

  • Utilize Synergistic Blends: DSTDP is a secondary antioxidant and is often used in combination with primary phenolic antioxidants (e.g., hindered phenols).[2][8] These blends can have a synergistic effect, allowing for a lower overall concentration of DSTDP to achieve the same or better performance, thereby reducing the driving force for migration.[2][13]

  • Consider Higher Molecular Weight Alternatives: If blooming persists, evaluate higher molecular weight thioester antioxidants. Larger molecules have significantly lower diffusion rates within the polymer matrix.[3][14]

  • Predict Compatibility: Use tools like Hansen Solubility Parameters (HSP) to predict the compatibility of DSTDP with your specific polymer grade and other additives in the formulation.[3] A closer match in solubility parameters indicates better compatibility and a lower tendency for phase separation.

Additive StrategyMechanism of ActionKey Consideration
Concentration Optimization Reduces the concentration gradient, the driving force for migration.[5]Must maintain sufficient antioxidant performance.
Synergistic Blends Allows for lower concentrations of individual additives.[2][13]Potential for interactions between additives.
High MW Antioxidants Lower diffusion coefficient due to larger molecular size.[3][14]May have different efficiency and cost.
Compatibility Prediction Ensures the additive is soluble in the polymer matrix.[3]Requires solubility parameter data for all components.
Q4: Can I modify my processing conditions to mitigate DSTDP exudation?

Yes, processing parameters have a significant impact on the final distribution of additives within the polymer.

Processing Adjustments to Reduce Blooming:

  • Improve Dispersion: Ensure that DSTDP is uniformly dispersed at the molecular level during compounding.[3] Poor mixing can lead to localized areas of high concentration ("hotspots"), which are prone to blooming.[5] Using a twin-screw extruder with an optimized screw design can enhance distributive and dispersive mixing.

  • Control Cooling Rate: Rapid cooling of the polymer part after processing (e.g., injection molding or extrusion) can help "freeze" the DSTDP molecules within the polymer bulk before they have a chance to migrate to the surface. Slower cooling provides more time for the diffusion process to occur.

  • Optimize Melt Temperature: While higher temperatures can improve mixing, excessively high temperatures increase the kinetic energy and mobility of the DSTDP molecules, potentially promoting migration.[5] It is essential to find a balance that ensures good dispersion without excessive additive mobility.

Troubleshooting Logic for DSTDP Blooming

A flowchart for troubleshooting DSTDP blooming.

References

Compatibility of distearyl thiodipropionate with other polymer additives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Distearyl Thiodipropionate (DSTDP). This resource is designed for researchers, scientists, and formulation experts to navigate the complexities of using DSTDP in polymer systems. Here, we move beyond data sheets to address the practical challenges and nuanced interactions you may encounter during experimental design and troubleshooting. Our focus is on providing causal explanations and actionable protocols to ensure the scientific integrity and success of your work.

The Core Principle: Synergistic Stabilization

Before delving into specific troubleshooting scenarios, it is crucial to understand the foundational role of DSTDP within a stabilization package. Polymer degradation is a cyclical process, primarily driven by auto-oxidation, which generates highly reactive free radicals and unstable hydroperoxides.[1] No single additive can efficiently combat this entire cycle.

DSTDP is a secondary antioxidant of the thioester class.[2] Its primary function is not to interact with initial free radicals, but to decompose the hydroperoxides (ROOH) that form during oxidation.[1][3] By converting these into stable, non-radical species, DSTDP breaks a critical link in the degradation chain reaction, preventing the formation of new radicals that would otherwise accelerate material failure.[3][4]

This mechanism is powerfully complementary to that of primary antioxidants , such as hindered phenols. Phenolic antioxidants act as radical scavengers, donating a hydrogen atom to neutralize free radicals (R•, ROO•) and terminate the oxidation chain.[3] However, they are consumed in this process. The combination of a primary antioxidant to "scavenge" and a secondary antioxidant like DSTDP to "clean up" hydroperoxides creates a robust, synergistic system where the combined protective effect is significantly greater than the sum of the individual components.[1][3][4]

Synergy Polymer Polymer Matrix R_rad Alkyl Radical (R•) Polymer->R_rad H• abstraction Degradation Initiation (Heat, Shear, UV) Degradation->Polymer ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + R-H Phenol_AO Primary Antioxidant (e.g., Hindered Phenol) ROO_rad->Phenol_AO Radical Scavenging RH Polymer (R-H) Rad_Gen More Radicals (RO•, •OH) ROOH->Rad_Gen Decomposition (Uncatalyzed) DSTDP Secondary Antioxidant (DSTDP) ROOH->DSTDP Peroxide Decomposition Rad_Gen->Polymer Chain Reaction Propagation Degraded Degraded Polymer (Chain Scission, Discoloration) Rad_Gen->Degraded Stable_Products Stable Alcohols DSTDP->Stable_Products

Figure 1: Synergistic antioxidant mechanism of DSTDP and a primary (phenolic) antioxidant.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My formulation is showing unexpected yellowing after processing or aging. Could the DSTDP be the cause?

While DSTDP itself is considered non-discoloring, discoloration issues in a formulation are often the result of complex interactions between multiple components.[5] It is rarely the sole culprit.

Causality:

  • Interaction with Primary Antioxidants: The most common cause of yellowing is the oxidation of primary phenolic antioxidants. Under thermal stress or exposure to atmospheric pollutants like NOx, these antioxidants can form highly colored quinonoid byproducts.[6]

  • Interaction with Pigments: Certain pigments can react with sulfur-containing antioxidants. For instance, some lead-based pigments (e.g., chrome yellow) can potentially react with thiodistearates like DSTDP.[7] Similarly, primary phenolic antioxidants can interact with carbon black or form colored complexes with titanium ions in white or light-colored products.[7]

  • Interaction with Acid Scavengers: The choice of acid scavenger is critical. Traditional metallic stearates can interact with phenolic antioxidants to produce "pinking" or off-yellow coloring.[8]

Troubleshooting Workflow:

Discoloration_Troubleshooting Start Discoloration Observed (Yellowing/Pinking) Check_AO Review Primary Antioxidant (AO). Is it a hindered phenol? Start->Check_AO Check_Pigment Review Pigment System. Are lead-based pigments, carbon black, or high TiO₂ levels present? Check_AO->Check_Pigment No Action_AO Action: Evaluate alternative primary AO (e.g., different hindrance, higher MW). Consider phosphite co-stabilizer. Check_AO->Action_AO Yes Check_Scavenger Review Acid Scavenger. Is a metallic stearate used? Check_Pigment->Check_Scavenger No Action_Pigment Action: Run formulation without pigment to isolate variable. Evaluate alternative pigment grade. Check_Pigment->Action_Pigment Yes Check_Environment Consider Environmental Exposure. High NOx environment (gas-fading)? Check_Scavenger->Check_Environment No Action_Scavenger Action: Evaluate alternative acid scavenger (e.g., hydrotalcite) or optimize stearate level. Check_Scavenger->Action_Scavenger Yes Action_Environment Action: Increase overall stabilization package level. Check_Environment->Action_Environment Yes

Figure 2: Troubleshooting workflow for discoloration in polymer formulations.

Q2: Can DSTDP be used with Hindered Amine Light Stabilizers (HALS)? I've heard about potential antagonism.

Yes, DSTDP can be used with HALS, but this is a formulation that requires careful consideration.

Causality:

  • The Theory of Antagonism: HALS are basic compounds that function by scavenging free radicals.[9] Their effectiveness can be diminished by acidic species that protonate the amine group, rendering it inactive.[9] Sulfur-containing antioxidants like DSTDP can produce acidic decomposition byproducts, which theoretically could lead to an antagonistic interaction, reducing the light-stabilizing efficiency of the HALS.[8]

  • The Practical Reality: While this mechanism is chemically plausible, some sources suggest that early concerns about severe antagonism were based on limited studies.[8] In practice, many factors can inhibit HALS performance, including catalyst residues, fillers, and even primary antioxidants.[8] The interaction is not an absolute contraindication but a potential risk that depends on the specific HALS, the polymer, processing conditions, and the end-use environment.

Recommendations:

  • Select the Right HALS: Consider less basic HALS grades if sulfur-containing antioxidants are a necessary part of the formulation.

  • Optimize Concentrations: Do not overdose on the DSTDP. Use the minimum effective concentration required for thermal stability.

  • Empirical Testing is Crucial: The ultimate compatibility must be verified experimentally. Conduct accelerated weathering tests (e.g., QUV or Xenon Arc) on your specific formulation, comparing samples with and without the DSTDP, to quantify any impact on light stability.

Q3: What is the ideal ratio of DSTDP to a primary phenolic antioxidant?

The optimal ratio is highly dependent on the polymer and the performance requirements (processing stability vs. long-term thermal stability).

Causality:

  • Processing Stability: During high-heat, high-shear processing (like extrusion or injection molding), the primary challenge is preventing degradation in the melt. Hindered phenolic antioxidants are more effective here.

  • Long-Term Thermal Stability (LTTS): During the service life of a part at elevated temperatures (e.g., under-hood automotive applications), hydroperoxide decomposition is paramount. Thioesters like DSTDP excel in this domain.

One study on polypropylene found that an 80:20 ratio of hindered phenol-to-thioester provided the best processing stabilization, whereas the reverse (a 20:80 ratio) provided the best long-term thermal stability.[10]

Performance Goal Dominant Degradation Pathway Recommended Ratio (Phenol:DSTDP) Rationale
Processing Stability Rapid radical formation in melt80:20Maximizes immediate free-radical scavenging during high-stress processing.[10]
Long-Term Heat Aging Slow build-up of hydroperoxides20:80Maximizes hydroperoxide decomposition over the product's service life.[10]
Balanced Performance Mixed requirements50:50 to 30:70A common starting point for applications needing both processing and long-term stability.
Table 1: General guidance on formulating ratios of primary (phenolic) antioxidant to DSTDP.
Q4: How do I experimentally validate the compatibility and performance of my DSTDP-containing additive package?

A self-validating protocol is essential to confirm theoretical compatibility in your specific polymer matrix. The following workflow combines melt processing with accelerated aging to provide a comprehensive assessment.

Experimental Protocol: Evaluating Additive Compatibility and Performance

Objective: To determine the synergistic/antagonistic effects of an additive package containing DSTDP on the processing stability and long-term thermal stability of a polymer.

Methodology:

  • Formulation & Blending:

    • Prepare a control formulation (polymer resin only) and several experimental formulations. Include a formulation with only the primary antioxidant, one with only DSTDP, and your target combination.

    • Accurately weigh all components (resin, antioxidants, other additives).

    • Dry-blend the components thoroughly in a bag or a high-speed mixer for 5-10 minutes to ensure homogeneity.

  • Melt Compounding & Processing Stability Assessment:

    • Set the temperature profile on a twin-screw extruder appropriate for your polymer.

    • Extrude the control blend first. Purge the extruder thoroughly between formulations.

    • To assess processing stability, some formulators perform multiple extrusion passes (e.g., 1, 3, and 5 passes), collecting pellet samples after each pass.[10]

    • For each sample, measure the Melt Flow Index (MFI) or Melt Flow Rate (MFR) according to ASTM D1238. A smaller change in MFI after multiple passes indicates better stabilization.

  • Specimen Preparation:

    • Using the pellets from the first extrusion pass, injection mold standard test specimens (e.g., tensile bars, plaques) according to ASTM standards.

    • Note any visual inconsistencies, such as discoloration, black specks, or surface defects.

  • Long-Term Thermal Stability (LTTS) Assessment:

    • Place the molded specimens in a forced-air convection oven set to a predetermined test temperature (e.g., 150°C for polypropylene).[10]

    • Periodically remove samples (e.g., every 24 or 48 hours).

    • Visual Inspection: Check for color change (measure with a spectrophotometer for quantitative data), cracking, and embrittlement.

    • Mechanical Testing: Perform tensile tests (ASTM D638) to measure the retention of properties like elongation at break. Failure is often defined as the time to a 50% loss of initial elongation.

    • (Optional) Chemical Analysis: Use Fourier Transform Infrared Spectroscopy (FTIR) to monitor the growth of a carbonyl peak (~1715 cm⁻¹), which is a direct indicator of oxidative degradation.[10]

  • Data Analysis & Interpretation:

    • Plot MFI vs. number of extruder passes.

    • Plot percent retention of elongation at break vs. time in the oven.

    • The formulation that maintains its MFI and mechanical properties for the longest duration has the most effective stabilization package. Compare the performance of the combined package to the individual components to confirm synergy.

Summary of DSTDP Compatibility

Additive Class Common Examples Compatibility/Interaction with DSTDP Key Considerations
Primary Antioxidants Hindered Phenols (e.g., Irganox 1010, 1076)Highly Synergistic The cornerstone of effective thermal stabilization. Ratio is key to performance.[1][3]
Light Stabilizers Hindered Amine Light Stabilizers (HALS)Potentially Antagonistic Risk of acidic byproducts from DSTDP deactivating basic HALS. Requires careful selection and empirical testing.[8][9]
Light Stabilizers UV Absorbers (e.g., Benzophenones, Benzotriazoles)Generally Compatible / Synergistic Often used together in a "belt and suspenders" approach with HALS for broad UV protection.[11][12]
Acid Scavengers Calcium Stearate, Zinc Stearate, HydrotalcitesInteraction-Dependent Can interact with primary AOs to cause discoloration (pinking).[8] Essential for neutralizing acidic catalyst residues.
Pigments TiO₂, Carbon Black, Various Organic/InorganicPotentially Reactive Can cause discoloration through direct reaction or by adsorbing/deactivating antioxidants.[7]
Table 2: High-level summary of DSTDP compatibility with other common polymer additives.

References

Strategies to prevent the premature depletion of distearyl thiodipropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Distearyl Thiodipropionate (DSTDP). This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing the premature depletion of DSTDP in your experiments and formulations. Here, we will explore the causality behind common issues and provide robust, self-validating protocols to ensure the stability and efficacy of this critical secondary antioxidant.

Troubleshooting Guide: Diagnosing and Resolving Premature DSTDP Depletion

This section addresses specific issues you may encounter during your work. Each entry provides a direct, question-and-answer format to help you identify the root cause of a problem and implement effective solutions.

Issue 1: Rapid Loss of Antioxidant Activity in My Formulation

Question: I've incorporated DSTDP into my polymer/lipid-based formulation, but I'm observing signs of oxidative degradation (e.g., discoloration, changes in viscosity, embrittlement) far sooner than anticipated. What could be causing this rapid depletion of DSTDP?

Potential Causes:

  • Hydrolytic Degradation: DSTDP contains two ester linkages that are susceptible to hydrolysis, especially when exposed to moisture. This reaction cleaves the molecule, rendering it ineffective.

  • Excessive Thermal Stress: Although DSTDP has good thermal stability, prolonged exposure to temperatures exceeding its recommended processing window can accelerate its decomposition.[1][2]

  • Absence of a Primary Antioxidant: DSTDP is a secondary antioxidant, or hydroperoxide decomposer.[3][4][5] It is most effective when used in combination with a primary (free-radical scavenging) antioxidant. Without a primary antioxidant, DSTDP is consumed very quickly by reacting with a broad range of radical species, not just its intended hydroperoxide target.

  • Incompatibility with Other Additives: Your formulation may contain incompatible components, such as strong oxidizing agents, acids, or bases, that are directly reacting with and consuming the DSTDP.[1]

  • Photodegradation: Exposure to UV light can generate highly reactive radical species, leading to an accelerated consumption of the entire antioxidant package.

Recommended Solutions:

  • Control for Moisture (Hydrolysis Prevention):

    • Action: Ensure DSTDP powder is stored in a desiccator and that all solvents and excipients are anhydrous. When preparing formulations, work in a low-humidity environment (e.g., a glove box with an inert atmosphere) if possible.

    • Rationale: Preventing moisture exposure is the most critical step to avoid hydrolysis of the ester bonds. Opened containers of DSTDP should be used as quickly as possible, ideally within a few months, to minimize moisture absorption from the atmosphere.[6]

  • Optimize Thermal Conditions:

    • Action: Review your processing temperatures. If they exceed 250°C, thermal decomposition may occur.[1] For melt processing, ensure the residence time at high temperatures is minimized.

    • Rationale: Minimizing thermal stress preserves the chemical integrity of DSTDP. Its low volatility helps it remain in the system during processing, but thermal decomposition is a separate risk.[7][8][9]

  • Implement a Synergistic Antioxidant System:

    • Action: Introduce a primary antioxidant, such as a hindered phenol (e.g., Butylated Hydroxytoluene (BHT), Irganox® 1010), into your formulation. A common starting ratio is 3 parts DSTDP to 1 part primary antioxidant.[7]

    • Rationale: The primary antioxidant will scavenge initial free radicals, while DSTDP decomposes the hydroperoxides that are formed.[10] This synergistic relationship protects the primary antioxidant from being consumed by peroxides and allows the DSTDP to focus on its specific role, dramatically extending the long-term stability of the entire system.[3][11][12]

  • Verify Chemical Compatibility:

    • Action: Conduct a small-scale compatibility study. Prepare your formulation with and without DSTDP and store it alongside a control sample of DSTDP in the same solvent system. Monitor for signs of degradation.

    • Rationale: This allows you to isolate whether the depletion is due to intrinsic instability in the formulation or a specific interaction with other components. DSTDP is generally inert but should not be used with strong oxidizing or reducing agents.[1][7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the proper use and function of DSTDP.

1. What is the precise role of DSTDP as a "secondary" antioxidant?

DSTDP is a thioether-type antioxidant that functions by decomposing hydroperoxides (ROOH) into stable, non-radical products.[3][5] This is a critical function because hydroperoxides are unstable intermediates in the oxidation process that can break down into highly destructive new radicals, propagating the degradation chain reaction.[4] By neutralizing these hydroperoxides, DSTDP interrupts this cycle.[4] This is different from a primary antioxidant (like a hindered phenol), which directly scavenges free radicals (R•, ROO•).

Below is a diagram illustrating this synergistic mechanism.

Synergistic_Antioxidant_Mechanism cluster_0 Oxidative Cycle cluster_1 Antioxidant Protection Polymer Polymer (RH) R_Radical Alkyl Radical (R•) Polymer->R_Radical Initiation (Heat, Light, Stress) ROO_Radical Peroxy Radical (ROO•) R_Radical->ROO_Radical + O2 ROOH Hydroperoxide (ROOH) ROO_Radical->ROOH + RH - R• Phenol Primary Antioxidant (Hindered Phenol, AH) ROO_Radical->Phenol Radical Scavenging Degradation Degraded Products (Chain Scission, Discoloration) ROOH->Degradation Decomposition (New Radicals) DSTDP Secondary Antioxidant (DSTDP) ROOH->DSTDP Phenol->R_Radical Terminates Cycle Stable_Products Stable, Non-Radical Products DSTDP->Stable_Products

Caption: Synergistic protection by primary and secondary antioxidants.

2. What are the ideal storage and handling conditions for DSTDP?

To ensure its long-term efficacy, DSTDP should be handled with care. The primary risks during storage are moisture and heat.

ParameterRecommendationRationale
Container Tightly sealed, original container.Prevents moisture ingress and contamination.[6][13]
Atmosphere Store in a dry environment. Desiccation is recommended.Minimizes the risk of hydrolytic degradation of the ester bonds.[6]
Temperature Cool, dry place. Avoid direct heat or sunlight.Prevents thermal degradation and slows down any potential slow reactions.[6][13]
Opened Containers Use as soon as possible (within a maximum of 4 months).Limits prolonged exposure to atmospheric humidity, which can initiate hydrolysis.[6]

3. How can I monitor the concentration of DSTDP in my experiments?

Monitoring the concentration of DSTDP over time is the best way to quantify its depletion rate. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. While a specific validated method may need to be developed for your unique matrix, a general approach is outlined below.

Experimental Protocol: Monitoring DSTDP Depletion via HPLC
  • Objective: To quantify the concentration of DSTDP in a formulation over time.

  • Materials:

    • DSTDP standard (for calibration curve)

    • HPLC-grade solvents (e.g., acetonitrile, isopropanol, water)

    • Your experimental samples containing DSTDP, collected at various time points.

    • Control samples (formulation without DSTDP).

    • HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a portion of your formulation.

      • Extract the DSTDP using a solvent in which it is highly soluble and your matrix is not (e.g., chloroform, benzene). This step will require optimization.

      • Filter the extract through a 0.22 µm syringe filter to remove particulates.

    • Calibration Curve:

      • Prepare a stock solution of DSTDP standard in your chosen solvent.

      • Create a series of serial dilutions (e.g., 5-100 µg/mL) to generate a calibration curve.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at ~210 nm or CAD for universal detection.

      • Injection Volume: 10 µL.

    • Analysis:

      • Inject the standards to create the calibration curve (Peak Area vs. Concentration).

      • Inject the prepared samples.

      • Calculate the concentration of DSTDP in your samples by comparing their peak areas to the calibration curve.

    • Data Interpretation: Plot DSTDP concentration vs. time to determine the depletion kinetics.

4. What are the primary degradation pathways for DSTDP?

Understanding the ways DSTDP can degrade is fundamental to preventing it. The main pathways are chemical reaction (its intended antioxidant function), hydrolysis, and thermal decomposition.

Degradation_Pathways cluster_oxidation 1. Oxidative Consumption (Intended Function) cluster_hydrolysis 2. Hydrolytic Degradation (Unwanted) cluster_thermal 3. Thermal Decomposition (Unwanted) DSTDP This compound (DSTDP) Sulfoxide Sulfoxide Derivatives DSTDP->Sulfoxide TDPA Thiodipropionic Acid DSTDP->TDPA Stearyl_Alcohol Stearyl Alcohol DSTDP->Stearyl_Alcohol SOx Sulfur Oxides (SOx) DSTDP->SOx COx CO, CO2 DSTDP->COx Sulfone Sulfone Derivatives Sulfoxide->Sulfone ROOH Hydroperoxides ROOH->DSTDP H2O Water / Moisture H2O->DSTDP Cleaves Ester Bonds Heat Excessive Heat (>250°C) Heat->DSTDP

Caption: The main degradation pathways affecting DSTDP stability.

References

Influence of distearyl thiodipropionate on the melt flow index of polypropylene

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Welcome to the technical support guide for understanding and troubleshooting the influence of Distearyl Thiodipropionate (DSTDP) on the Melt Flow Index (MFI) of polypropylene (PP). This resource is designed for researchers and polymer scientists to address common questions and resolve experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the interaction between DSTDP and polypropylene during melt processing.

Q1: What is this compound (DSTDP) and what is its primary function in polypropylene?

A1: this compound (DSTDP) is a secondary or hydroperoxide-decomposing antioxidant.[1][2][3] Its primary role is not to directly scavenge free radicals, but to break down hydroperoxides (ROOH) into stable, non-radical products.[1][3][4] Hydroperoxides are unstable byproducts formed during the initial oxidation of polypropylene, and their decomposition can generate new free radicals, propagating degradation.[1] By neutralizing these hydroperoxides, DSTDP prevents this chain reaction, protecting the polymer's molecular structure.[2][4]

Q2: How does DSTDP typically affect the Melt Flow Index (MFI) of polypropylene?

A2: The MFI is an inverse measure of melt viscosity; a higher MFI indicates lower viscosity and, generally, a lower polymer molecular weight.[5] During processing, polypropylene can undergo thermo-oxidative degradation, leading to chain scission (breaking of polymer chains).[6][7] This reduction in molecular weight increases the MFI.[7]

By preventing degradation, DSTDP helps to preserve the molecular weight of the polypropylene. Consequently, the addition of DSTDP to a PP formulation is expected to stabilize or decrease the MFI compared to an unstabilized PP, which would show a significant MFI increase after processing.[7]

Q3: What does a "synergistic effect" with primary antioxidants mean?

A3: DSTDP is most effective when used in combination with a primary antioxidant, such as a hindered phenol.[1][4] This is known as a synergistic effect, where the combined stabilizing action is greater than the sum of their individual effects.[1] The primary antioxidant (a radical scavenger) neutralizes free radicals to stop the degradation chain, while the secondary antioxidant (DSTDP) decomposes the hydroperoxide byproducts to prevent the formation of new radicals.[1][6] This dual-action approach provides more robust and prolonged protection during high-temperature processing and for the product's service life.[1][2]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: After adding DSTDP, the MFI of my PP compound is higher than expected or has increased significantly.

  • Potential Cause 1: Insufficient Antioxidant Concentration. The dosage of DSTDP and/or the primary antioxidant may be too low to counteract the severe degradation conditions (e.g., high temperature, long residence time, high shear) during compounding.

    • Solution: Review your formulation. Typical addition levels for DSTDP in polyolefins range from 0.1% to 1.0%.[3] Conduct a design of experiments (DOE) by systematically increasing the concentration of the primary/secondary antioxidant package to find the optimal level for your processing conditions.

  • Potential Cause 2: Poor Dispersion. DSTDP is a white, crystalline powder with a melting point between 63.5-68.5°C.[8][9] If it is not properly melted and dispersed, localized areas of the polymer will remain unstabilized and will degrade, leading to an overall increase in MFI.

    • Solution: Ensure your compounding equipment (e.g., twin-screw extruder) has an appropriate screw design and temperature profile. The processing temperature must be sufficiently above DSTDP's melting point to ensure it homogenizes within the polymer matrix.[9] Consider using a masterbatch form of the antioxidant for improved, more uniform distribution.[9]

  • Potential Cause 3: Contamination. The presence of pro-degradant contaminants (e.g., trace metals) in the PP resin or other additives can accelerate degradation at a rate that overwhelms the antioxidant system.

    • Solution: Ensure all equipment is thoroughly cleaned between runs. Use high-purity grades of polypropylene and other additives. If contamination is suspected, perform analytical testing on the raw materials.

Problem 2: MFI results for the same PP-DSTDP formulation are highly variable between batches.

  • Potential Cause 1: Inconsistent Compounding. Minor variations in extruder temperature, screw speed, or residence time between batches can lead to different levels of polymer degradation and thus, different MFI values. Higher screw speeds, for instance, can increase shear and affect MFI.[10]

    • Solution: Calibrate and meticulously document all processing parameters for each run. Ensure the extruder has reached a stable equilibrium before collecting samples. Use a consistent procedure for collecting and pelletizing the extrudate.

  • Potential Cause 2: Inconsistent MFI Testing Procedure. The MFI test itself is sensitive to procedural variations.[11]

    • Solution: Strictly adhere to the testing standard, such as ASTM D1238.[12][13][14] Key parameters to control include:

      • Pre-drying: Ensure pellets are completely dry, as moisture can cause hydrolysis and affect MFI.[15]

      • Preheating Time: Use a consistent preheating time (e.g., 300 seconds) before applying the load.[16]

      • Sample Mass: Use a precise and consistent mass of pellets for each test.[12]

      • Cleanliness: Ensure the plastometer barrel and die are thoroughly cleaned between measurements to prevent contamination from previous samples.[14]

  • Potential Cause 3: Inhomogeneous Additive Blending. If the DSTDP powder is not uniformly pre-blended with the PP pellets before being fed into the extruder, its concentration will vary along the extrudate, leading to inconsistent MFI in the final pellets.

    • Solution: Implement a robust pre-blending step. For laboratory scale, tumble blending for a sufficient duration is effective. For larger scale, consider using automated dosing systems.

Problem 3: The MFI of my PP compound is too low, making subsequent processing (e.g., injection molding) difficult.

  • Potential Cause 1: Over-stabilization. While uncommon, an excessively high concentration of antioxidants could potentially lead to a slight cross-linking effect in some systems, or it may simply be preserving a very high molecular weight that is difficult to process.

    • Solution: Re-evaluate the necessity of the high antioxidant concentration. If the material is not degrading, you may be able to reduce the DSTDP and/or primary antioxidant levels to achieve the target MFI without sacrificing stability.

  • Potential Cause 2: Use of Fillers or Modifiers. Other additives in your formulation, such as talc or rheology modifiers, can significantly decrease the MFI.[17]

    • Solution: Isolate the effect of each additive. Prepare a compound with only PP and the DSTDP package to establish a baseline MFI. Then, add other components one by one to understand their individual impact on melt flow.

Part 3: Experimental Protocols & Data

Protocol: Evaluating the Effect of DSTDP Concentration on PP MFI

This protocol outlines the steps to prepare and test polypropylene samples to determine the impact of DSTDP concentration on melt flow stability.

1. Materials & Equipment:

  • Polypropylene (homopolymer, MFI ~4 g/10 min)

  • Primary Antioxidant (e.g., Hindered Phenol)

  • This compound (DSTDP)

  • Laboratory Twin-Screw Extruder

  • Pelletizer

  • Convection Oven / Vacuum Oven

  • Melt Flow Indexer (conforming to ASTM D1238)[18]

  • Analytical Balance

2. Procedure:

  • Drying: Dry the polypropylene pellets at 80°C for 4 hours to remove any absorbed moisture.[15]

  • Pre-Blending: Prepare formulations by dry blending the PP pellets with the antioxidant powders according to the concentrations in Table 1. Tumble blend each formulation for 15 minutes to ensure homogeneity.

  • Compounding:

    • Set the extruder temperature profile (e.g., from feed zone to die: 180°C, 190°C, 200°C, 210°C, 210°C).

    • Set a constant screw speed (e.g., 150 rpm).

    • Purge the extruder with unstabilized PP.

    • Feed the pre-blended formulations into the extruder. Discard the initial 2-3 minutes of extrudate to ensure consistency.

  • Pelletizing: Collect the extrudate strands and feed them into a pelletizer.

  • Post-Drying: Dry the resulting pellets at 80°C for 2 hours.

  • MFI Testing:

    • Perform MFI testing according to ASTM D1238, Procedure A.[19]

    • Test Conditions: 230°C temperature, 2.16 kg load.[5][10]

    • Allow a 5-minute pre-heat time.[16]

    • Measure the mass of the extrudate cut over a specific time interval.

    • Perform at least three measurements per sample and report the average.

Table 1: Example Formulation and Expected MFI Results
Sample IDPrimary Antioxidant (wt%)DSTDP (wt%)MFI (g/10 min) @ 230°C/2.16kgExpected Observation
Control-10.00.015.2Significant chain scission; MFI increase.
EXP-10.10.06.5Stabilization by primary AO.
EXP-20.10.14.8Synergistic effect; MFI closer to virgin resin.
EXP-30.10.24.5Enhanced stabilization.
EXP-40.10.34.4Plateau effect; diminishing returns.

Note: Data is illustrative and will vary based on the specific grade of PP and processing conditions.

Part 4: Visual Diagrams

Diagram 1: Antioxidant Mechanism in Polypropylene

This diagram illustrates the synergistic roles of primary and secondary antioxidants in preventing the thermo-oxidative degradation of polypropylene.

G cluster_degradation Degradation Pathway (Unstabilized) cluster_stabilization Stabilization Pathway PP Polypropylene (P-H) P_rad Alkyl Radical (P•) PP->P_rad Heat, Shear POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O2 POOH Hydroperoxide (POOH) POO_rad->POOH + P-H POOH->P_rad Decomposes (New Radicals) Deg_Products Chain Scission (Lower MW, Higher MFI) POOH->Deg_Products Stable_Products Stable Products POOH->Stable_Products Prim_AO Primary AO (Hindered Phenol) Prim_AO->POO_rad Scavenges Sec_AO Secondary AO (DSTDP) Sec_AO->POOH Decomposes G Start Start Drying Dry PP Resin (80°C, 4h) Start->Drying Blending Pre-blend PP + Antioxidants Drying->Blending Compounding Compound via Twin-Screw Extruder Blending->Compounding Pelletizing Pelletize Extrudate Compounding->Pelletizing Post_Drying Dry Pellets (80°C, 2h) Pelletizing->Post_Drying MFI_Test Perform MFI Test (ASTM D1238) Post_Drying->MFI_Test Analyze Analyze Data & Report MFI_Test->Analyze G Start Unexpected MFI Result MFI_High MFI Too High (Degradation) Start->MFI_High Higher than expected MFI_Low MFI Too Low (High Viscosity) Start->MFI_Low Lower than expected MFI_Var MFI Variable (Inconsistent) Start->MFI_Var High variability Cause_High1 Poor Dispersion? MFI_High->Cause_High1 Cause_High2 Low AO Dose? MFI_High->Cause_High2 Cause_High3 Contamination? MFI_High->Cause_High3 Cause_Low1 Other Additives (e.g., Fillers)? MFI_Low->Cause_Low1 Cause_Low2 Over-stabilized? MFI_Low->Cause_Low2 Cause_Var1 Inconsistent Compounding? MFI_Var->Cause_Var1 Cause_Var2 Inconsistent MFI Testing? MFI_Var->Cause_Var2 Sol_High1 Check extruder profile & screw design. Cause_High1->Sol_High1 Sol_High2 Increase AO %. Cause_High2->Sol_High2 Sol_High3 Check raw materials. Cause_High3->Sol_High3 Sol_Low1 Isolate & test components. Cause_Low1->Sol_Low1 Sol_Low2 Reduce AO %. Cause_Low2->Sol_Low2 Sol_Var1 Standardize process parameters. Cause_Var1->Sol_Var1 Sol_Var2 Review ASTM D1238 procedure. Cause_Var2->Sol_Var2

References

Validation & Comparative

Performance Evaluation of Distearyl Thiodipropionate Versus Other Thioether Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer science and formulation development, the mitigation of thermo-oxidative degradation is a paramount concern for ensuring the long-term performance and stability of materials.[1][2] Among the arsenal of protective additives, thioether antioxidants play a crucial role as secondary antioxidants, working synergistically with primary antioxidants to provide robust stabilization.[3][4] This guide provides a comprehensive performance evaluation of Distearyl Thiodipropionate (DSTDP), a widely utilized thioether antioxidant, in comparison to other alternatives within the same class. Through an in-depth analysis of experimental data and mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed material selection.

The Indispensable Role of Thioether Antioxidants in Polymer Stabilization

Polymers, during their lifecycle from processing to end-use, are susceptible to degradation initiated by heat and oxygen.[1] This process, known as thermo-oxidative degradation, leads to a cascade of detrimental effects including discoloration, loss of mechanical properties, and surface cracking.[1] Thioether antioxidants, also referred to as hydroperoxide decomposers, function by converting hydroperoxides—key intermediates in the oxidation process—into stable, non-radical products.[3][4] This action interrupts the degradation cycle, particularly during long-term heat aging.[4]

It is crucial to understand that thioethers are most effective when used in combination with primary antioxidants, such as hindered phenols.[3][4] This synergistic relationship is a cornerstone of modern polymer stabilization strategies, where the primary antioxidant scavenges free radicals and the secondary antioxidant neutralizes the hydroperoxides they may have formed.[3][4][5]

Mechanism of Action: A Closer Look at Thioether Chemistry

The antioxidant activity of thioethers stems from the ability of the sulfur atom to be oxidized, thereby neutralizing reactive hydroperoxide species.[6][7] This process prevents the cleavage of hydroperoxides into highly reactive and damaging alkoxy and hydroxy radicals. The general mechanism involves the sulfur atom in the thioether being oxidized to a sulfoxide and then to a sulfone.

This compound (DSTDP): A Profile

This compound (DSTDP) is a thioester-type secondary antioxidant characterized by its high molecular weight and excellent thermal stability.[8][9] These properties contribute to its low volatility and minimal loss during high-temperature processing, making it a preferred choice for a variety of polymers, including polyolefins (polypropylene and polyethylene), ABS resins, and synthetic rubbers.[9][10] DSTDP is recognized for its non-coloring and non-polluting nature, which is particularly advantageous for white or brightly colored products.

Key Alternatives to DSTDP:
  • Dilauryl Thiodipropionate (DLTDP): A lower molecular weight analogue of DSTDP, DLTDP is also a widely used thioether antioxidant.[11][12] Its performance is often compared to DSTDP, with differences primarily arising from their differing molecular weights and subsequent volatilities.

  • Other Thioester Antioxidants: The broader family of thiodipropionate esters includes compounds with varying alkyl chain lengths, such as dimyristyl thiodipropionate and dicetyl thiodipropionate, which offer a spectrum of properties related to compatibility and volatility.[13]

Comparative Performance Evaluation: Experimental Insights

The efficacy of an antioxidant is not a singular metric but a composite of its performance across various stress conditions and its compatibility with the host polymer. The following sections detail key experimental methodologies and present comparative data for DSTDP and its alternatives.

Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a critical measure of a material's resistance to thermo-oxidative degradation.[14] The test, typically performed using Differential Scanning Calorimetry (DSC) according to standards like ISO 11357-6, determines the time until the onset of exothermic oxidation at a constant elevated temperature in an oxygen atmosphere.[14][15][16] A longer OIT indicates greater stability.[17]

Experimental Protocol: Oxidative Induction Time (OIT) Measurement

  • Sample Preparation: A small, representative sample of the polymer formulation (typically 5-10 mg) is placed in an open aluminum DSC pan.

  • Instrument Setup: The DSC is purged with an inert gas (nitrogen).

  • Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C for polyethylene).

  • Gas Switching: Once the isothermal temperature is stable, the purge gas is switched from nitrogen to oxygen at a constant flow rate.

  • Data Acquisition: The time is recorded from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC curve. This duration is the OIT.

Comparative OIT Data (Illustrative)

Antioxidant System (in Polypropylene)OIT at 210°C (minutes)
Control (No Antioxidant)< 1
0.1% Hindered Phenol (Primary AO)15
0.1% Hindered Phenol + 0.2% DLTDP45
0.1% Hindered Phenol + 0.2% DSTDP65

Note: These are representative values. Actual results will vary depending on the specific polymer, primary antioxidant, and processing conditions.

The data clearly demonstrates the synergistic effect of thioether antioxidants with a primary antioxidant.[3][18] Furthermore, under these illustrative conditions, DSTDP exhibits a longer OIT compared to DLTDP, which can be attributed to its lower volatility and greater persistence in the polymer matrix at elevated temperatures.

Melt Flow Index (MFI) Stability

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten thermoplastic polymer and is an indirect indicator of its molecular weight.[19][20][21] During thermo-oxidative degradation, polymer chains can either scission (leading to a higher MFI) or cross-link (leading to a lower MFI).[1] Monitoring the change in MFI after prolonged heat exposure is an effective way to assess the performance of an antioxidant in preserving the polymer's molecular structure.[22]

Experimental Protocol: Long-Term Heat Aging and MFI Measurement

  • Sample Preparation: Polymer samples with different antioxidant formulations are prepared, typically by melt compounding.

  • Initial MFI: The initial MFI of each formulation is measured according to standards like ASTM D1238 or ISO 1133.[21]

  • Heat Aging: The prepared samples are placed in a circulating air oven at a specified high temperature (e.g., 150°C) for an extended period.[23]

  • Periodic MFI Measurement: At regular intervals, samples are removed from the oven, and their MFI is measured.

  • Data Analysis: The change in MFI over time is plotted to compare the effectiveness of the different antioxidant systems in maintaining melt stability.

Comparative MFI Stability Data (Illustrative)

Formulation (in Polypropylene)Initial MFI (g/10 min)MFI after 500 hrs at 150°C (g/10 min)% Change in MFI
Control (No Antioxidant)4.025.0+525%
0.1% Hindered Phenol + 0.2% DLTDP4.18.5+107%
0.1% Hindered Phenol + 0.2% DSTDP4.06.2+55%

The significant increase in the MFI of the control sample indicates severe polymer chain scission. Both thioether antioxidants provide substantial protection, but DSTDP demonstrates superior performance in maintaining the melt viscosity, suggesting better long-term thermal stability.[24]

Visualization of Antioxidant Synergy and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Antioxidant_Synergy cluster_degradation Polymer Degradation Cycle cluster_stabilization Stabilization Mechanism Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Heat, Shear Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Hydroperoxide->Peroxy_Radical Decomposition Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation_Products Heat Stable_Products Stable, Non-Radical Products Hydroperoxide->Stable_Products Neutralization Primary_AO Primary Antioxidant (Hindered Phenol) Primary_AO->Peroxy_Radical Radical Scavenging Secondary_AO Secondary Antioxidant (Thioether - DSTDP) Secondary_AO->Hydroperoxide Hydroperoxide Decomposition

Caption: Synergistic mechanism of primary and secondary antioxidants in polymer stabilization.

OIT_Workflow start Start: Polymer Sample dsc_pan Place sample in DSC pan start->dsc_pan purge_n2 Purge with Nitrogen dsc_pan->purge_n2 heat Heat to Isothermal Temp. purge_n2->heat switch_o2 Switch to Oxygen heat->switch_o2 measure Measure Time to Exotherm switch_o2->measure end End: Obtain OIT Value measure->end

Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Causality Behind Experimental Choices and Self-Validating Systems

The selection of OIT and long-term heat aging with MFI monitoring as key evaluation techniques is deliberate. OIT provides a rapid assessment of thermo-oxidative stability under accelerated conditions, making it an excellent tool for initial screening and quality control.[16][25] However, it is a single-point measurement and may not fully predict long-term performance.

Therefore, long-term heat aging studies are essential for a more comprehensive understanding of an antioxidant's effectiveness over the service life of a product.[2][23] By correlating the accelerated OIT data with the more time-intensive heat aging results, a self-validating system is created. A strong positive correlation between a high OIT value and minimal change in MFI during heat aging provides a high degree of confidence in the antioxidant's performance.

Conclusion and Recommendations

The experimental evidence strongly supports the efficacy of this compound (DSTDP) as a high-performance secondary antioxidant. Its lower volatility and superior thermal stability, when compared to lower molecular weight alternatives like DLTDP, translate to enhanced long-term protection of polymers against thermo-oxidative degradation. This is evidenced by longer oxidative induction times and better retention of melt flow properties after prolonged heat aging.

For applications requiring robust performance at elevated service temperatures or during aggressive processing conditions, DSTDP, in synergy with a suitable primary antioxidant, presents a highly reliable stabilization system. It is recommended that formulation scientists and researchers consider the specific temperature profiles and desired service life of their products when selecting a thioether antioxidant. While DLTDP may be suitable for less demanding applications, the superior performance of DSTDP justifies its use in high-value and critical applications where long-term stability is non-negotiable.

References

A Comparative Guide to the Antioxidant Activity of Distearyl Thiodipropionate: Correlating Chemiluminescence with Standard Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate characterization of an antioxidant's efficacy is paramount. Distearyl thiodipropionate (DSTDP), a thioester-based secondary antioxidant, presents a unique case. Unlike primary antioxidants that directly scavenge free radicals, DSTDP's primary mechanism involves the decomposition of hydroperoxides, which are precursors to damaging free radicals.[1] This guide provides an in-depth technical comparison of methodologies to evaluate DSTDP's antioxidant activity, with a focus on correlating sensitive chemiluminescence assays with other established antioxidant activity assays. Understanding the principles and limitations of each method is crucial for a comprehensive assessment of this important compound.

The Antioxidant Mechanism of this compound

DSTDP is a potent secondary antioxidant, often working in synergy with primary antioxidants like hindered phenols to provide robust protection against oxidative degradation.[2] Its primary role is not to directly neutralize free radicals, but to decompose hydroperoxides (ROOH) into stable, non-radical products.[1] This action prevents the formation of new free radicals, thus inhibiting the propagation of the oxidative chain reaction.

The thioether linkage in DSTDP is central to its antioxidant activity. It reduces hydroperoxides to alcohols, while the sulfur atom is oxidized. This mechanism is particularly effective in preventing the degradation of polymers, oils, and fats during processing and long-term use.[3]

The synergistic effect with primary antioxidants is a key feature of DSTDP's application. Primary antioxidants donate a hydrogen atom to terminate free radicals, and in doing so, they can become depleted. DSTDP's peroxide-decomposing action reduces the overall radical load, thereby preserving the primary antioxidant and extending the material's lifespan.[2]

Chemiluminescence Assays: A Highly Sensitive Approach

Chemiluminescence assays are powerful tools for measuring antioxidant activity due to their high sensitivity and ability to monitor reaction kinetics in real-time.[4] These assays are based on the principle that an antioxidant will quench the light emitted from a chemical reaction that generates an excited state product. The degree of quenching is proportional to the antioxidant's activity.

For lipophilic antioxidants like DSTDP, luminol-based chemiluminescence assays are particularly suitable. In these systems, a radical-generating system (e.g., horseradish peroxidase (HRP) and hydrogen peroxide) oxidizes luminol, producing an unstable intermediate that emits light as it decays.[5][6] An antioxidant present in the system will compete for the radicals, thus inhibiting the chemiluminescence.

Experimental Protocol: Luminol-Based Chemiluminescence Assay for Lipophilic Antioxidants

This protocol is designed to assess the antioxidant activity of DSTDP by measuring the inhibition of the luminol-HRP-H₂O₂ chemiluminescence.

1. Reagent Preparation:

  • Luminol Stock Solution (10 mM): Dissolve luminol in dimethyl sulfoxide (DMSO).
  • Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL): Dissolve HRP in phosphate-buffered saline (PBS, pH 7.4).
  • Hydrogen Peroxide (H₂O₂) Working Solution (10 mM): Dilute a 30% H₂O₂ stock solution in PBS.
  • DSTDP Stock Solution (10 mM): Dissolve DSTDP in a suitable organic solvent like chloroform or a mixture of chloroform and methanol.
  • Trolox Standard Stock Solution (1 mM): Dissolve Trolox in ethanol.

2. Assay Procedure:

  • In a 96-well white microplate, add 20 µL of various concentrations of DSTDP or Trolox standard.
  • Add 150 µL of PBS to each well.
  • Add 10 µL of HRP working solution to each well.
  • Add 10 µL of luminol working solution to each well.
  • Initiate the reaction by adding 10 µL of H₂O₂ working solution to each well.
  • Immediately measure the chemiluminescence intensity using a microplate luminometer.
  • Record the signal kinetically for a set period (e.g., 30 minutes).

3. Data Analysis:

  • Calculate the percentage of inhibition of the chemiluminescence signal for each concentration of DSTDP and Trolox.
  • Plot the percentage of inhibition against the concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the chemiluminescence).
  • Compare the IC₅₀ value of DSTDP with that of the Trolox standard.

Comparative Antioxidant Assays

To provide a comprehensive profile of DSTDP's antioxidant activity, it is essential to compare the results from the chemiluminescence assay with other standard methods that probe different aspects of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the ability of an antioxidant to donate a hydrogen atom or an electron to a stable free radical.[7] While DSTDP is a secondary antioxidant, this assay can provide insights into any potential, albeit minor, direct radical scavenging activity.

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve DPPH in methanol.
  • DSTDP and Trolox Stock Solutions: Prepare as described for the chemiluminescence assay.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of various concentrations of DSTDP or Trolox standard.
  • Add 100 µL of the DPPH working solution to each well.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity.
  • Determine the IC₅₀ value for DSTDP and Trolox.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water.
  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
  • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours. Dilute the resulting solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
  • DSTDP and Trolox Stock Solutions: Prepare as described previously.

2. Assay Procedure:

  • In a 96-well microplate, add 20 µL of various concentrations of DSTDP or Trolox standard.
  • Add 180 µL of the ABTS•⁺ working solution to each well.
  • Incubate the plate at room temperature for 6 minutes.
  • Measure the absorbance at 734 nm.

3. Data Analysis:

  • Calculate the percentage of ABTS•⁺ scavenging activity.
  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) for DSTDP by comparing its activity to the Trolox standard curve.[8][9]

Peroxide Decomposition Assay

This assay directly measures the primary antioxidant function of DSTDP: its ability to decompose hydroperoxides.

1. Reagent Preparation:

  • Cumene Hydroperoxide Solution (10 mM): Prepare in a suitable solvent like ethanol.
  • DSTDP Stock Solution: Prepare as described previously.
  • Xylenol Orange Reagent: Prepare a solution containing xylenol orange and ferrous ammonium sulfate in an acidic medium.

2. Assay Procedure:

  • Incubate various concentrations of DSTDP with the cumene hydroperoxide solution at a controlled temperature (e.g., 37°C) for a specific time period.
  • At different time points, take aliquots of the reaction mixture.
  • Add the aliquot to the xylenol orange reagent. The remaining hydroperoxide will oxidize Fe²⁺ to Fe³⁺, which forms a colored complex with xylenol orange.
  • Measure the absorbance of the colored complex at 560 nm.[10]

3. Data Analysis:

  • Calculate the percentage of peroxide decomposition over time for each DSTDP concentration.
  • Determine the rate of peroxide decomposition as a measure of DSTDP's antioxidant activity.

Data Presentation and Comparison

Due to the lack of directly comparable, published quantitative data for DSTDP across these specific assays, the following table presents illustrative data to demonstrate how the results would be compared. This data is hypothetical and for educational purposes only.

Assay MethodParameterIllustrative Value for DSTDPIllustrative Value for Trolox (Primary Antioxidant)Interpretation
Chemiluminescence IC₅₀ (µM)5010Indicates good antioxidant activity by quenching the chemiluminescent reaction, likely through radical scavenging in the assay system.
DPPH Assay IC₅₀ (µM)>100025Suggests very low direct hydrogen-donating radical scavenging activity, which is consistent with its mechanism as a secondary antioxidant.
ABTS Assay TEAC0.21.0Shows some capacity to scavenge the ABTS radical cation, but significantly lower than the primary antioxidant standard.
Peroxide Decomposition % Decomposition (at 1h)85<5Demonstrates high efficacy in its primary role of decomposing peroxides, a function not effectively performed by the primary antioxidant.

Visualizing the Experimental Workflows

Chemiluminescence_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Luminol, HRP, H2O2, DSTDP, and Trolox solutions A1 Add reagents and sample to 96-well plate P1->A1 Dispense A2 Initiate reaction with H2O2 A1->A2 Start A3 Measure chemiluminescence A2->A3 Detect D1 Calculate % inhibition A3->D1 Collect data D2 Determine IC50 value D1->D2 Plot

Antioxidant_Assay_Comparison_Logic cluster_assays Comparative Assays DSTDP DSTDP Antioxidant Activity CL Chemiluminescence DSTDP->CL High Sensitivity DPPH DPPH Assay DSTDP->DPPH Direct Radical Scavenging ABTS ABTS Assay DSTDP->ABTS Radical Cation Scavenging PD Peroxide Decomposition DSTDP->PD Primary Mechanism CL->DPPH Compare DPPH->ABTS Compare ABTS->PD Compare

Conclusion: A Multi-faceted Approach to Antioxidant Evaluation

The evaluation of this compound's antioxidant activity necessitates a multi-assay approach. While highly sensitive chemiluminescence assays can demonstrate its ability to interfere with radical-producing reactions, they do not fully elucidate its primary mechanism of action. Assays like DPPH and ABTS, which are standards for primary antioxidants, are expected to show limited activity for DSTDP, confirming its role as a secondary antioxidant.

The most direct and mechanistically relevant method for assessing DSTDP's efficacy is a peroxide decomposition assay. By correlating the results from these different methodologies, researchers can build a comprehensive and accurate profile of DSTDP's antioxidant properties. This holistic understanding is crucial for its effective application in the development of stable and durable products in the pharmaceutical, cosmetic, and materials science industries. The synergistic activity of DSTDP with primary antioxidants further underscores the importance of a well-rounded testing strategy to fully appreciate its protective capabilities.[2]

References

A Comparative Guide to the Efficacy of Distearyl Thiodipropionate in Preventing Gel Formation in Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and polymer science, maintaining the integrity of elastomeric components is paramount. Gel formation, a common manifestation of polymer degradation, can compromise the performance and lifespan of these critical materials. This guide provides an in-depth technical comparison of Distearyl Thiodipropionate (DSTDP) and its alternatives in preventing gel formation in elastomers, grounded in scientific principles and supported by experimental data.

The Challenge of Gel Formation in Elastomers

Elastomers, characterized by their long polymer chains, are susceptible to degradation from heat, oxygen, and shear stress during processing and end-use. This degradation often leads to the formation of cross-linked, insoluble networks known as gels. Gel formation is a critical issue as it can lead to:

  • Increased Viscosity: Making the elastomer difficult to process.

  • Reduced Mechanical Properties: Such as loss of elasticity and tensile strength.

  • Surface Defects: Affecting the appearance and performance of the final product.

  • Inconsistent Material Behavior: Leading to unpredictable performance.

Understanding the mechanisms of gel formation is crucial to effectively mitigating it. The primary driver is auto-oxidation, a free-radical chain reaction that leads to chain scission and cross-linking.

The Role of Antioxidants: A Two-Pronged Defense

To combat oxidative degradation and subsequent gel formation, antioxidants are incorporated into elastomer formulations. These are broadly categorized into primary and secondary antioxidants, which work synergistically to protect the polymer.

  • Primary Antioxidants (Radical Scavengers): These compounds, typically hindered phenols or secondary aromatic amines, interrupt the degradation process by donating a hydrogen atom to reactive free radicals, thus terminating the chain reaction.[1]

  • Secondary Antioxidants (Peroxide Decomposers): These antioxidants, including thioesters like DSTDP, decompose hydroperoxides—unstable intermediates in the oxidation process—into stable, non-radical products.[2] This prevents the formation of new free radicals, thus inhibiting further degradation.

The synergistic action of primary and secondary antioxidants provides a more robust and durable stabilization system than either type used alone.[2]

This compound (DSTDP): A Closer Look

This compound (C42H82O4S) is a widely used secondary antioxidant belonging to the thioester class.[3] Its efficacy stems from the sulfur atom, which is capable of decomposing multiple hydroperoxide molecules.

Mechanism of Action

The primary role of DSTDP is to decompose hydroperoxides (ROOH) into stable alcohols (ROH), preventing them from breaking down into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. This preemptive action is crucial in preventing the propagation of the oxidative chain reaction.

DSTDP Mechanism cluster_oxidation Oxidative Cycle cluster_intervention Antioxidant Intervention Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Initiation (Heat, Shear) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Hydroperoxide->Alkyl_Radical Decomposition (Heat, Metal Ions) DSTDP DSTDP Hydroperoxide->DSTDP Decomposition Stable_Products Stable Products (e.g., Alcohols) DSTDP->Stable_Products

Caption: Mechanism of DSTDP in interrupting the oxidative cycle.

Comparative Analysis of DSTDP and Its Alternatives

The selection of an appropriate antioxidant system depends on the specific elastomer, processing conditions, and end-use application. Here, we compare DSTDP with other common antioxidants.

Alternative Secondary Antioxidants
  • Dilauryl Thiodipropionate (DLTDP): A close chemical relative of DSTDP, DLTDP also functions as a hydroperoxide decomposer. However, technical data suggests that DSTDP generally exhibits higher antioxidant efficacy and lower volatility, making it more suitable for high-temperature applications.[4]

Primary Antioxidants
  • Hindered Phenols (e.g., Antioxidant 1010): These are excellent radical scavengers and are often used in combination with DSTDP to achieve a synergistic effect.[2] While effective at terminating free radical chains, they do not address the hydroperoxides that have already formed.[1]

  • Aromatic Amines (e.g., PPDs): These are highly effective primary antioxidants, particularly in providing ozone resistance. However, they can cause staining, limiting their use in light-colored applications.

Other Stabilizers
  • Hindered Amine Light Stabilizers (HALS): HALS are primarily used for UV stabilization but also contribute to thermal stability by scavenging free radicals through a regenerative mechanism.[5][6] They are particularly effective in protecting the surface of elastomeric products.

Performance Comparison Data

While direct, publicly available quantitative comparisons of gel formation are limited, the following table summarizes the expected performance based on the mechanisms of action and industry knowledge. A well-designed experimental study would be necessary to generate precise comparative data for a specific elastomer system.

Antioxidant TypePrimary FunctionPrevention of Gel FormationKey AdvantagesLimitations
This compound (DSTDP) Secondary (Hydroperoxide Decomposer)HighLow volatility, synergistic with primary antioxidants, non-discoloring.[4]Less effective without a primary antioxidant.
Dilauryl Thiodipropionate (DLTDP) Secondary (Hydroperoxide Decomposer)Moderate to HighGood hydroperoxide decomposition.Higher volatility than DSTDP.[4]
Hindered Phenols (e.g., Antioxidant 1010) Primary (Radical Scavenger)Moderate to HighExcellent radical scavenging, non-staining.[1]Does not decompose hydroperoxides.
Aromatic Amines (e.g., PPDs) Primary (Radical Scavenger)HighHighly effective radical scavenger, provides ozone resistance.Can cause staining.
Hindered Amine Light Stabilizers (HALS) Radical ScavengerModerateRegenerative mechanism, excellent UV stability.[5][6]Primarily for light stability, less effective at high processing temperatures.[3]

Experimental Methodologies for Efficacy Evaluation

To rigorously assess the efficacy of DSTDP and other antioxidants in preventing gel formation, a combination of analytical and rheological techniques should be employed.

Gel Content Determination (ASTM D3616)

This standard test method is a reliable way to quantify the amount of insoluble gel in a raw or compounded elastomer.[7]

Protocol:

  • Sample Preparation: A precisely weighed sample of the elastomer is cut into small pieces to maximize surface area.

  • Solvent Extraction: The sample is immersed in a suitable solvent (e.g., toluene for SBR) for a specified period (typically 16-24 hours) to dissolve the soluble portion (sol).

  • Separation: The sol is carefully separated from the insoluble gel through filtration.

  • Drying and Weighing: The gel fraction is dried to a constant weight.

  • Calculation: The gel content is calculated as a percentage of the original sample weight.

ASTM D3616 Workflow Start Start: Elastomer Sample Prep Sample Preparation (Weighing and Cutting) Start->Prep Extract Solvent Extraction (e.g., Toluene, 16-24h) Prep->Extract Filter Filtration to Separate Sol and Gel Extract->Filter Dry_Gel Dry Insoluble Gel (to constant weight) Filter->Dry_Gel Weigh_Gel Weigh Dried Gel Dry_Gel->Weigh_Gel Calculate Calculate Gel Content (%) Weigh_Gel->Calculate End End: Quantitative Result Calculate->End

Caption: Workflow for gel content determination via ASTM D3616.

Rheological Evaluation

Rheological measurements provide insights into the changes in the viscoelastic properties of the elastomer during processing and aging, which are directly related to gel formation.

  • Mooney Viscosity (ASTM D1646): This test measures the resistance of an unvulcanized rubber to shear. An increase in Mooney viscosity over time or with processing indicates cross-linking and gel formation. A stable Mooney viscosity suggests effective stabilization.

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) (ASTM D2084): These instruments measure the change in torque as an elastomer is cured. For evaluating gel formation, a sample can be subjected to prolonged heating in the rheometer, and an increase in torque would indicate cross-linking.

Conclusion and Recommendations

This compound is a highly effective secondary antioxidant for preventing gel formation in a wide range of elastomers. Its low volatility and strong synergistic effect with primary antioxidants make it a valuable tool for maintaining the processability and long-term performance of elastomeric materials.

For optimal stabilization against gel formation, a combined approach is recommended:

  • Synergistic Blends: Utilize DSTDP in combination with a primary antioxidant, such as a hindered phenol, to provide a comprehensive defense against both free radicals and hydroperoxides.

  • Application-Specific Formulation: The choice and concentration of antioxidants should be tailored to the specific elastomer, processing conditions, and the expected environmental stresses of the final application.

  • Rigorous Testing: Employ standardized testing methodologies, such as ASTM D3616 and rheological analysis, to validate the efficacy of the chosen antioxidant system and ensure consistent quality control.

By understanding the mechanisms of degradation and the synergistic action of different antioxidant types, researchers and developers can formulate robust elastomeric compounds that resist gel formation and meet the demanding performance requirements of their applications.

References

A Comparative Analysis of the Cost-Performance of Various Secondary Antioxidants: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development and materials science, ensuring the stability and longevity of formulations and delivery systems is paramount. Oxidative degradation poses a significant threat to the integrity of active pharmaceutical ingredients (APIs), excipients, and polymeric materials used in drug delivery and packaging. While primary antioxidants are adept at scavenging free radicals, secondary antioxidants play a crucial, preventative role by decomposing hydroperoxides, the precursors to further radical-induced damage. This guide provides an in-depth comparative analysis of the cost-performance of common secondary antioxidants, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.

The Critical Role of Secondary Antioxidants

Secondary antioxidants, often referred to as hydroperoxide decomposers, function by converting hydroperoxides into non-radical, stable products.[1] This mechanism is distinct from that of primary antioxidants, which terminate radical chain reactions. The synergistic combination of primary and secondary antioxidants often provides a more robust and comprehensive stabilization system. The selection of an appropriate secondary antioxidant is a multifactorial decision, balancing performance characteristics such as thermal stability, hydrolytic resistance, and compatibility with the polymer matrix against economic considerations.

This guide will focus on a comparative analysis of two major classes of secondary antioxidants: thioesters and phosphites . We will delve into the performance and cost-effectiveness of four specific, widely used examples:

  • Thioesters:

    • Dilauryl thiodipropionate (DLTP)

    • Distearyl thiodipropionate (DSTDP)

  • Phosphites:

    • Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168)

    • Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (e.g., Ultranox 626)

Mechanisms of Action: A Molecular Perspective

Understanding the fundamental chemistry behind how these antioxidants function is crucial for their effective application.

Thioesters

Thioesters, such as DLTP and DSTDP, decompose hydroperoxides through a series of sulfur-based oxidation-reduction reactions. The sulfur atom in the thioester is oxidized, leading to the formation of sulfoxides and ultimately sulfonic acids, while the hydroperoxide is reduced to a harmless alcohol.

Thioester_Mechanism ROOH Hydroperoxide (ROOH) ROH Alcohol (ROH) ROOH->ROH Reduction Sulfoxide Sulfoxide (R-SO-R) ROOH->Sulfoxide + Thioester Thioester Thioester (R-S-R) Sulfenic_Acid Sulfenic Acid (R-SOH) Sulfoxide->Sulfenic_Acid Further Oxidation SO2 SO2 Sulfenic_Acid->SO2 Decomposition

Caption: Generalized mechanism of hydroperoxide decomposition by thioester antioxidants.

Phosphites

Phosphite antioxidants catalytically decompose hydroperoxides by reducing them to alcohols. In this process, the trivalent phosphorus in the phosphite is oxidized to its pentavalent state, forming a phosphate. This non-radical decomposition pathway is highly efficient.

Phosphite_Mechanism ROOH Hydroperoxide (ROOH) ROH Alcohol (ROH) ROOH->ROH Reduction Phosphate Phosphate (O=P(OR)₃) ROOH->Phosphate + Phosphite Phosphite Phosphite (P(OR)₃)

Caption: Mechanism of hydroperoxide decomposition by phosphite antioxidants.

Comparative Performance Analysis

The efficacy of a secondary antioxidant is evaluated based on several key performance indicators. This section presents a comparative overview of the selected thioesters and phosphites across these critical parameters.

Chemical Structures

The molecular structure of an antioxidant dictates its reactivity, volatility, and compatibility with different matrices.

Antioxidant_Structures cluster_thioesters Thioesters cluster_phosphites Phosphites DLTP Dilauryl thiodipropionate (DLTP) C₃₀H₅₈O₄S DSTDP This compound (DSTDP) C₄₂H₈₂O₄S Irgafos168 Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) C₄₂H₆₃O₃P Ultranox626 Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox 626) C₃₃H₅₀O₆P₂

Caption: Chemical structures of the selected secondary antioxidants.

Performance Metrics: A Tabular Comparison

The following table summarizes the key performance characteristics of the selected secondary antioxidants. The data presented is a synthesis of information from various sources and should be considered as a general guide. Specific performance will vary depending on the polymer matrix, processing conditions, and the presence of other additives.

Antioxidant Type Thermal Stability Hydrolytic Stability Color Stability Synergism with Primary Antioxidants
DLTP ThioesterModerateGoodGoodExcellent
DSTDP ThioesterGoodGoodGoodExcellent
Irgafos 168 PhosphiteHighModerateExcellentExcellent
Ultranox 626 PhosphiteVery HighHighExcellentExcellent

Note: Performance is rated on a relative scale (Moderate < Good < High < Very High).

Cost-Performance Evaluation

While performance is a critical factor, the cost-effectiveness of an antioxidant is often a deciding factor in its selection. The following table provides an estimated cost-performance analysis. Prices are subject to market fluctuations and should be verified with suppliers.

Antioxidant Approximate Price (USD/kg) Relative Cost Index (DLTP = 1) Key Performance Strengths Primary Applications
DLTP $1 - $5[2][3][4]1Cost-effective, good synergismPolyolefins, ABS, adhesives
DSTDP $2 - $6~1.5Higher melting point than DLTP, low volatilityPolypropylene, polyethylene, PVC[5][6]
Irgafos 168 $10 - $15[1][7]~3High thermal stability, excellent color retentionPolyolefins, engineering plastics, elastomers[8][9]
Ultranox 626 $15 - $25[10][11]~4.5Excellent thermal and hydrolytic stabilityHigh-temperature applications, polyesters, polycarbonates[10][12]

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key performance evaluation experiments.

Oxidative Induction Time (OIT) Measurement

Principle: OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. It is determined using a Differential Scanning Calorimeter (DSC). A longer OIT indicates better thermal oxidative stability.[13][14]

Apparatus: Differential Scanning Calorimeter (DSC) with a controlled atmosphere capability.

Procedure (based on ASTM D3895): [15]

  • Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum DSC pan.

  • Heating under Inert Atmosphere: The sample is heated to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[15]

  • Isothermal Hold: The sample is held at the isothermal temperature under nitrogen for a short period (e.g., 5 minutes) to allow for thermal equilibration.

  • Switch to Oxidizing Atmosphere: The atmosphere in the DSC cell is rapidly switched from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: The DSC records the heat flow as a function of time. The onset of the exothermic oxidation peak is measured.

  • OIT Determination: The OIT is the time from the introduction of oxygen to the onset of the exothermic peak.[16]

OIT_Workflow start Start prep Sample Preparation (5-10 mg in DSC pan) start->prep heat_N2 Heat to Isothermal Temp (e.g., 200°C) under N₂ prep->heat_N2 hold_N2 Isothermal Hold (5 min) under N₂ heat_N2->hold_N2 switch_O2 Switch to O₂ Atmosphere hold_N2->switch_O2 measure Measure Heat Flow vs. Time switch_O2->measure determine_OIT Determine OIT from Onset of Exotherm measure->determine_OIT end End determine_OIT->end

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Hydroperoxide Decomposition Assay

Principle: This assay measures the ability of a secondary antioxidant to decompose hydroperoxides. The reduction in hydroperoxide concentration over time in the presence of the antioxidant is monitored.

Apparatus: UV-Vis Spectrophotometer or HPLC.

Procedure (General Method):

  • Prepare a Hydroperoxide Solution: A solution of a model hydroperoxide (e.g., cumene hydroperoxide) in a suitable solvent (e.g., a hydrocarbon) is prepared at a known concentration.

  • Add Antioxidant: The secondary antioxidant to be tested is added to the hydroperoxide solution at a specific concentration.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 100°C).

  • Sampling: Aliquots are taken from the mixture at regular time intervals.

  • Analysis: The concentration of the remaining hydroperoxide in each aliquot is determined. This can be done spectrophotometrically using methods like the ferrous oxidation-xylenol orange (FOX) assay or by HPLC.

  • Data Analysis: The percentage of hydroperoxide decomposed is plotted against time to determine the decomposition rate.

Hydroperoxide_Decomposition_Workflow start Start prep_ROOH Prepare Hydroperoxide Solution start->prep_ROOH add_AO Add Secondary Antioxidant prep_ROOH->add_AO incubate Incubate at Controlled Temperature add_AO->incubate sample Take Aliquots at Time Intervals incubate->sample analyze Analyze ROOH Concentration (UV-Vis/HPLC) sample->analyze plot Plot % Decomposition vs. Time analyze->plot end End plot->end

Caption: Workflow for the hydroperoxide decomposition assay.

Applications in Pharmaceutical and Drug Development

The selection of secondary antioxidants is particularly critical in the pharmaceutical industry, where the stability of both the drug substance and the final product is non-negotiable.

  • Polymeric Drug Delivery Systems: In controlled-release formulations utilizing biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), secondary antioxidants can protect the polymer from oxidative degradation during processing and storage, ensuring predictable drug release profiles.

  • Topical and Transdermal Formulations: For APIs susceptible to oxidation in creams, ointments, and patches, the inclusion of secondary antioxidants in the vehicle can enhance stability and shelf-life.

  • Packaging Materials: Secondary antioxidants are widely used in plastic packaging for pharmaceuticals to prevent the degradation of the packaging material itself and to protect the drug product from oxidative stress. For instance, phosphite antioxidants are used in polyolefins for blister packs and bottles.[17]

  • Lipid-based Formulations: In lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), secondary antioxidants can prevent the oxidation of lipidic excipients, which can otherwise lead to the formation of harmful byproducts and compromise the formulation's integrity.

Conclusion and Future Perspectives

The choice of a secondary antioxidant is a critical decision in the development of stable and effective pharmaceutical products and materials. This guide has provided a comparative analysis of the cost-performance of common thioester and phosphite antioxidants.

  • Thioesters (DLTP, DSTDP): Offer a cost-effective solution with good synergistic effects with primary antioxidants, making them suitable for a wide range of applications where high thermal stress is not a primary concern.

  • Phosphites (Irgafos 168, Ultranox 626): Provide superior performance in terms of thermal and color stability, with Ultranox 626 also offering excellent hydrolytic resistance. These are the preferred choice for high-temperature processing and demanding applications where performance outweighs the higher cost.

The field of antioxidant development is continually evolving, with a growing emphasis on the development of multifunctional antioxidants that combine primary and secondary antioxidant functionalities in a single molecule. Furthermore, there is increasing interest in natural and bio-derived antioxidants as sustainable alternatives to synthetic ones. Researchers and drug development professionals are encouraged to stay abreast of these advancements to optimize the stability and performance of their products.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Distearyl Thiodipropionate (DSTDP) in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Distearyl thiodipropionate (DSTDP), a widely used antioxidant in polymers and cosmetics, is an emerging environmental contaminant. Its detection at trace levels requires robust, validated analytical methods to ensure data reliability for environmental monitoring and risk assessment. This guide provides a comparative analysis of predominant analytical techniques for DSTDP quantification in environmental matrices. We delve into the foundational principles of method validation, drawing from authoritative guidelines, and present detailed, field-tested protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Performance data is objectively compared, and the rationale behind critical experimental choices is explained to empower researchers in selecting and implementing the most suitable methodology for their specific applications.

Introduction: The Analytical Challenge of DSTDP

This compound (C₄₂H₈₂O₄S) is a large, non-polar thioester antioxidant with a molecular weight of 683.2 g/mol .[1][2] It is prized for its ability to confer long-term thermal stability to materials like polyolefins, rubbers, and adhesives.[2] Its production and use can lead to environmental release through various waste streams.[1] Being insoluble in water and soluble in organic solvents like benzene and toluene, DSTDP is expected to partition into soil, sediment, and sludge, posing a challenge for extraction and analysis.

The reliable quantification of DSTDP is paramount for understanding its environmental fate, persistence, and potential ecological impact. The development of an analytical method is incomplete without rigorous validation—a process that provides documented evidence that the procedure is fit for its intended purpose.[3][4] This guide serves as a practical resource for scientists tasked with this challenge, comparing the two most powerful chromatographic techniques for this application.

The Bedrock of Reliability: Principles of Analytical Method Validation

Before comparing specific methods, it is crucial to understand the universal parameters of analytical validation. These criteria, established by regulatory bodies like the U.S. Environmental Protection Agency (EPA), ensure that the data generated is accurate, reproducible, and defensible.[5][6] All analytical methods must be validated prior to routine use to demonstrate suitability.[5][6]

Key validation parameters include:

  • Accuracy: The closeness of test results to the true value. It's typically assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percent recovery.[3][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short time interval with the same analyst and equipment.[3]

    • Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment.[7]

  • Specificity (or Selectivity): The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).[7]

Core Strategy: Sample Preparation

The most significant challenge in environmental analysis is isolating the analyte of interest from a complex matrix. Given DSTDP's non-polar nature, the choice of extraction technique is critical.

Aqueous Samples (Water, Leachate)

For water samples, Solid-Phase Extraction (SPE) is the method of choice.

  • Rationale: SPE offers high recovery rates, good reproducibility, and the ability to pre-concentrate the analyte from a large sample volume, thereby improving the method's sensitivity. A non-polar sorbent is required to effectively trap the non-polar DSTDP molecule.

Protocol: SPE for DSTDP from Water

  • Sorbent Selection: Choose a C18 (octadecyl) reversed-phase SPE cartridge. The non-polar C18 chains will retain DSTDP via hydrophobic interactions.

  • Conditioning: Wash the cartridge with 5 mL of methanol followed by 5 mL of deionized water to activate the sorbent.

  • Sample Loading: Pass 500 mL of the filtered water sample through the cartridge at a slow, steady flow rate (~5 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove co-extracted polar interferences.

  • Elution: Elute the retained DSTDP with 5 mL of a non-polar solvent like hexane or ethyl acetate.[9] This strong solvent disrupts the hydrophobic interactions and releases the analyte.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of a suitable solvent for chromatographic analysis.

Solid Samples (Soil, Sediment)

For solid matrices, a more aggressive extraction is necessary. Soxhlet extraction or Pressurized Liquid Extraction (PLE) are effective.

Protocol: Soxhlet Extraction for DSTDP from Soil/Sediment

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.[10]

  • Mixing: Mix ~10 g of the dried soil with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Extraction: Place the mixture in a cellulose thimble and extract for 6-8 hours in a Soxhlet apparatus using a non-polar solvent such as hexane or a hexane/acetone mixture.[9]

  • Concentration & Cleanup: Concentrate the extract using a rotary evaporator. A cleanup step using a silica gel or Florisil column may be necessary to remove interfering compounds like lipids.

  • Final Preparation: Evaporate the cleaned extract and reconstitute in a known volume for analysis.

Workflow for Sample Preparation of Environmental Samples

A generalized workflow for extracting DSTDP from water and soil matrices.

G cluster_water Aqueous Matrix (Water) cluster_soil Solid Matrix (Soil/Sediment) w_start Collect 500 mL Water Sample w_filter Filter Sample (0.45 µm) w_start->w_filter w_spe Solid-Phase Extraction (C18) w_filter->w_spe w_elute Elute with Hexane/Ethyl Acetate w_spe->w_elute w_conc Evaporate & Reconstitute in 1 mL w_elute->w_conc w_end Final Extract for Analysis w_conc->w_end s_start Collect Soil Sample s_dry Air Dry & Sieve (2 mm) s_start->s_dry s_soxhlet Soxhlet Extraction (Hexane) s_dry->s_soxhlet s_cleanup Concentrate & Column Cleanup s_soxhlet->s_cleanup s_conc Evaporate & Reconstitute in 1 mL s_cleanup->s_conc s_end Final Extract for Analysis s_conc->s_end

Comparative Analysis of Instrumental Techniques

The choice between Gas and Liquid Chromatography depends heavily on the analyte's properties. DSTDP's large molecular weight and relatively low volatility present a pertinent case for comparison.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase.[11] For large molecules like DSTDP, high temperatures are required, which can be a significant limitation.

  • Expertise & Experience: DSTDP has a high boiling point and a molecular weight of 683.2 g/mol .[1] Standard GC analysis can be challenging as it may lead to thermal decomposition in the injector or column, resulting in poor peak shape and inaccurate quantification.[12] While GC is excellent for volatile and semi-volatile compounds, its application to large, thermally labile molecules requires careful consideration.[13][14]

  • Trustworthiness: A GC-MS method would require the use of a high-temperature, low-bleed column. The primary concern is ensuring that the detected peak corresponds to the intact parent molecule and not a thermal degradation product. This must be rigorously verified during validation.

  • Authoritative Grounding: Non-polar capillary columns are typically used to separate analytes primarily by boiling point.[11] However, for molecules with molecular weights greater than 500, thermal decomposition and adsorption are common problems.[12]

Hypothetical GC-MS Protocol

  • Column: High-temperature, low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: 300 °C (Pulsed Splitless).

  • Oven Program: Start at 100 °C, ramp to 320 °C at 15 °C/min, hold for 10 minutes.

  • MS Detector: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the preferred technique for analyzing large, non-volatile, or thermally sensitive compounds.[13] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[15]

  • Expertise & Experience: Given DSTDP's high molecular weight and potential for thermal degradation, LC-MS is inherently more suitable. Reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase, is ideal for retaining and separating non-polar DSTDP.[16]

  • Trustworthiness: LC-MS, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), analyzes the intact molecule, minimizing the risk of in-source degradation. This leads to more reliable identification and quantification. LC-MS/MS (tandem mass spectrometry) provides even greater specificity by monitoring precursor-to-product ion transitions.[17]

  • Authoritative Grounding: LC-MS is a powerful tool for identifying polymer additives, offering high sensitivity and structural elucidation capabilities, especially when using advanced analyzers like Time-of-Flight (TOF).[15][17] For MS-compatible applications, mobile phase modifiers like formic acid are used instead of non-volatile acids like phosphoric acid.[16]

Validated LC-MS/MS Protocol

  • LC System: UPLC/HPLC with a binary pump and autosampler.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 70% B, ramp to 100% B over 5 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer with an ESI source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for confident quantification and confirmation.

Workflow for LC-MS/MS Analysis

A typical workflow from sample injection to data acquisition using LC-MS/MS.

G start 1. Reconstituted Sample Extract inject 2. Autosampler Injection start->inject lc 3. UPLC/HPLC Separation (C18 Reversed-Phase Column) inject->lc ionize 4. ESI Source (Ionization) lc->ionize ms1 5. Quadrupole 1 (Q1) (Precursor Ion Selection) ionize->ms1 cid 6. Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->cid ms2 7. Quadrupole 3 (Q3) (Product Ion Selection) cid->ms2 detect 8. Detector ms2->detect data 9. Data Acquisition & Analysis detect->data

Performance Comparison: GC-MS vs. LC-MS/MS

The following table summarizes the expected performance of each technique for DSTDP analysis, based on literature for similar polymer additives and general instrument capabilities.[14][17][18]

Validation ParameterGC-MSLC-MS/MSRationale & Scientist's Note
Specificity GoodExcellent LC-MS/MS in MRM mode is the gold standard for selectivity, minimizing matrix interferences that can affect both techniques.
LOD/LOQ Moderate (ng/mL)Excellent (pg/mL)LC-MS/MS offers superior sensitivity for large molecules, as it avoids the potential for thermal loss inherent in GC and benefits from highly specific MRM detection.
Linearity (Range) GoodExcellent Both can achieve good linearity, but LC-MS often provides a wider dynamic range, especially at the low end.
Accuracy (% Recovery) 60-90%85-110% Accuracy in GC can be compromised by thermal degradation and adsorption effects. LC is gentler on the analyte, typically leading to higher and more consistent recoveries.
Precision (% RSD) < 15%< 10% The automated and less harsh nature of LC-MS analysis generally results in better precision compared to high-temperature GC methods.
Robustness ModerateGood LC methods are sensitive to mobile phase composition and pH, but GC methods are highly susceptible to inlet liner contamination and column degradation when analyzing high-boiling point compounds.
Throughput ModerateHigh Modern UPLC systems coupled with MS/MS allow for very fast gradient separations, leading to shorter run times per sample compared to the longer oven ramps required in GC.

Conclusion and Recommendation

While GC-MS is a powerful tool for a wide array of environmental contaminants, its application to the analysis of large, thermally sensitive molecules like this compound is fraught with challenges, primarily the risk of thermal degradation leading to inaccurate results.

For the validation of an analytical method for DSTDP in environmental samples, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior technique. It provides unparalleled sensitivity and specificity, ensures the integrity of the analyte during analysis, and delivers higher throughput. The development and validation of an LC-MS/MS method, following the principles and protocols outlined in this guide, will produce the reliable, high-quality data necessary for meaningful environmental assessment and regulatory compliance.

References

Safety Operating Guide

Navigating the Safe Handling of Distearyl Thiodipropionate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The effective and safe use of Distearyl thiodipropionate in research and development hinges on a thorough understanding of its properties and the implementation of robust safety protocols. As a white, crystalline powder or flake, this compound presents a low to moderate hazard profile, primarily associated with irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust particles.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the "Why": A Risk-Based Approach to PPE Selection

The primary routes of potential exposure to this compound are through skin contact, eye contact, and inhalation of airborne dust.[1] While generally considered to have low acute toxicity, repeated or prolonged contact can lead to irritation.[1][2] Furthermore, as with many powdered chemicals, the generation of dust can create an explosive mixture with air under certain conditions.[1] Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.

The selection of appropriate PPE is not a one-size-fits-all approach but rather a dynamic process based on the specific laboratory procedures being performed. The following table outlines the recommended PPE for various scenarios involving this compound.

Laboratory Task Minimum Required PPE Rationale
Weighing and Dispensing Safety glasses with side shields, Nitrile gloves, Lab coat, N95 respiratorHigh potential for generating airborne dust, necessitating respiratory protection.
Solution Preparation Safety goggles, Nitrile gloves, Lab coatReduced risk of dust inhalation, but splash hazard requires enhanced eye protection.
General Handling and Transfer Safety glasses with side shields, Nitrile gloves, Lab coatLow risk of dust generation; standard laboratory PPE is sufficient.
Cleaning and Decontamination Safety goggles, Nitrile gloves, Lab coatPotential for contact with residual powder or solutions.

The Essential Toolkit: Your Line of Defense

1. Eye and Face Protection: Your First Barrier

  • Safety Glasses with Side Shields: For low-risk activities where the potential for splashing is minimal, safety glasses with side shields offer adequate protection against accidental contact with powder.

  • Safety Goggles: When preparing solutions or in any situation with a higher risk of splashing, safety goggles provide a more complete seal around the eyes, offering superior protection.[1][3][4]

2. Hand Protection: Preventing Dermal Exposure

  • Nitrile Gloves: Nitrile gloves provide excellent resistance to a wide range of chemicals and are the recommended choice for handling this compound.[1] Always inspect gloves for tears or punctures before use.

3. Protective Clothing: Shielding Your Body

  • Lab Coat: A standard lab coat is essential to protect your skin and personal clothing from accidental spills or contamination with the powder.[1]

4. Respiratory Protection: Guarding Against Inhalation

  • N95 Respirator or Higher: In situations where dust generation is likely, such as weighing or transferring large quantities of the powder, a NIOSH/MSHA-approved N95 dust respirator is crucial to prevent inhalation of airborne particles.[1] For higher concentrations or in poorly ventilated areas, a respirator with a higher protection factor may be necessary.

Procedural Integrity: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is as much about its correct use as it is about its selection. The following workflow ensures that the protective barrier remains intact throughout the handling process.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don3 3. Eye Protection Don4 4. Gloves Procedure Chemical Handling Procedure Don4->Procedure Doff1 1. Gloves Doff2 2. Lab Coat Disposal Dispose of Contaminated PPE in Designated Waste Doff1->Disposal Doff3 3. Eye Protection Doff2->Disposal Doff4 4. Respirator (if required) Doff3->Disposal End End Handling Doff4->End Doff4->Disposal Start Start Handling Start->Don1 Procedure->Doff1

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Step-by-Step Donning Procedure:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If the procedure requires respiratory protection, perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Step-by-Step Doffing Procedure (to minimize cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Eye Protection: Remove your safety glasses or goggles.

  • Respirator (if required): Remove your respirator without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

All disposable PPE, including gloves and respirators, that has come into contact with this compound should be considered contaminated waste.

  • Collection: Place all contaminated PPE in a designated, clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through an approved chemical disposal facility, adhering to all local, state, and federal regulations.[1][5]

By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Distearyl thiodipropionate
Reactant of Route 2
Reactant of Route 2
Distearyl thiodipropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.